Product packaging for Prasugrel (Maleic acid)(Cat. No.:CAS No. 389574-20-3)

Prasugrel (Maleic acid)

Cat. No.: B1600192
CAS No.: 389574-20-3
M. Wt: 489.5 g/mol
InChI Key: YFTPSWAPYMNPMX-BTJKTKAUSA-N
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Description

Prasugrel (Maleic acid) is a useful research compound. Its molecular formula is C24H24FNO7S and its molecular weight is 489.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Prasugrel (Maleic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prasugrel (Maleic acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H24FNO7S B1600192 Prasugrel (Maleic acid) CAS No. 389574-20-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-but-2-enedioic acid;[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3S.C4H4O4/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21;5-3(6)1-2-4(7)8/h2-5,10,13,19H,6-9,11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTPSWAPYMNPMX-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FNO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389574-20-3
Record name Prasugrel maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0389574203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRASUGREL MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC4YSF7KNU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Formation of Prasugrel's Active Metabolite, R-138727: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Prasugrel is a third-generation thienopyridine antiplatelet agent and a prodrug that requires in vivo biotransformation to exert its pharmacological effect.[1] Its active metabolite, R-138727, is a potent and irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby inhibiting platelet activation and aggregation.[1][2][3] The metabolic activation of prasugrel is a rapid and efficient two-step process, primarily occurring in the intestine and liver.[4][5][6] This guide provides a detailed examination of the metabolic pathway, enzymatic kinetics, and experimental methodologies involved in the formation of R-138727.

Metabolic Pathway

The conversion of prasugrel to its active form, R-138727, involves two sequential metabolic steps:

  • Ester Hydrolysis: Prasugrel is rapidly hydrolyzed, primarily by human carboxylesterase 2 (hCE2) in the intestine, to form an inactive thiolactone intermediate, R-95913.[4][7][8] This initial step is highly efficient, to the extent that the parent compound, prasugrel, is often undetectable in plasma following oral administration.[5][8] Human carboxylesterase 1 (hCE1), found predominantly in the liver, plays a much smaller role in this conversion.[7]

  • Cytochrome P450-Mediated Oxidation: The intermediate metabolite, R-95913, undergoes a single-step oxidation by cytochrome P450 (CYP) enzymes in the intestine and liver to form the active metabolite, R-138727.[5][9] This reaction involves the opening of the thiolactone ring to expose a reactive thiol group.[1][2] The primary enzymes responsible for this step are CYP3A4/5 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19.[2][4][9][10]

The active metabolite R-138727 contains a reactive thiol group that forms an irreversible disulfide bond with cysteine residues on the P2Y12 receptor, leading to sustained inhibition of platelet function for the lifespan of the platelet.[2][11]

Enzymatic Kinetics

The efficiency of prasugrel's bioactivation is largely attributed to the rapid initial hydrolysis step. The kinetic parameters for the hydrolysis of prasugrel by human carboxylesterases have been characterized in vitro.

EnzymeApparent Km / Ks (μM)Apparent Vmax (nmol/min/μg protein)Kinetic ModelHill Coefficient (n)Apparent IC50 (μM)
hCE1 9.250.725Michaelis-MentenNot ApplicableNot Applicable
hCE2 11.119.0Hill Kinetics (at low substrate concentrations) & Substrate Inhibition (at high concentrations)1.4276.5

Data sourced from in vitro studies with expressed and purified enzymes.[7]

The hydrolysis of prasugrel by hCE2 is at least 25 times greater than by hCE1.[7] The complex kinetics of hCE2, showing both positive cooperativity (Hill coefficient > 1) at lower concentrations and substrate inhibition at higher concentrations, highlight its central role in the rapid formation of the R-95913 intermediate.[7]

Experimental Protocols

The study of prasugrel metabolism typically involves in vitro and in vivo methodologies. Below are generalized protocols for key experiments.

1. In Vitro Hydrolysis of Prasugrel by Human Carboxylesterases

This experiment aims to determine the kinetic parameters of prasugrel hydrolysis by hCE1 and hCE2.

  • Materials:

    • Recombinant human hCE1 and hCE2 enzymes.

    • Prasugrel stock solution.

    • Phosphate buffer (pH 7.4).

    • Acetonitrile (for reaction termination).

    • High-performance liquid chromatography (HPLC) system with mass spectrometry (MS) detection.

  • Procedure:

    • Prepare a series of prasugrel dilutions in phosphate buffer.

    • Pre-incubate the recombinant enzyme (hCE1 or hCE2) at 37°C.

    • Initiate the reaction by adding the prasugrel solution to the enzyme preparation.

    • Incubate the reaction mixture at 37°C for a specified time.

    • Terminate the reaction by adding a cold solution of acetonitrile.

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant for the formation of R-95913 using a validated LC-MS/MS method.

    • Calculate the rate of formation of R-95913 at each substrate concentration.

    • Determine the kinetic parameters (Km, Vmax, etc.) by fitting the data to appropriate enzyme kinetic models using non-linear regression analysis.

2. In Vitro Metabolism of R-95913 by Human Liver Microsomes

This assay identifies the CYP isoforms responsible for the conversion of R-95913 to R-138727.

  • Materials:

    • Pooled human liver microsomes (HLMs).

    • R-95913 stock solution.

    • NADPH regenerating system.

    • Specific chemical inhibitors for various CYP isoforms (e.g., ketoconazole for CYP3A4, ticlopidine for CYP2B6).

    • Recombinant human CYP enzymes (for confirmation).

    • Phosphate buffer (pH 7.4).

    • LC-MS/MS system.

  • Procedure:

    • Incubate R-95913 with HLMs in the presence of the NADPH regenerating system at 37°C.

    • In parallel incubations, include specific CYP chemical inhibitors to assess the contribution of individual isoforms.

    • Terminate the reactions at various time points.

    • Quantify the formation of R-138727 using LC-MS/MS.

    • To confirm the results, perform similar incubations using a panel of recombinant human CYP enzymes instead of HLMs.

3. Caco-2 Cell Permeability and Metabolism Assay

This experiment evaluates the intestinal absorption and metabolism of prasugrel.

  • Materials:

    • Caco-2 cells cultured on permeable supports to form a monolayer.

    • Prasugrel solution.

    • Transport buffer (e.g., Hanks' Balanced Salt Solution).

    • LC-MS/MS system.

  • Procedure:

    • Grow Caco-2 cells on permeable supports for approximately 21 days to allow for differentiation and formation of a tight monolayer.

    • Add the prasugrel solution to the apical (donor) side of the monolayer.

    • At various time points, collect samples from both the apical and basolateral (receiver) compartments.

    • Analyze the samples for the concentrations of prasugrel and its metabolites (R-95913 and R-138727) using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) to assess absorption potential.

    • The appearance of metabolites in the basolateral compartment provides insight into intestinal first-pass metabolism.

Visualizations

Prasugrel_Metabolic_Pathway cluster_step1 Step 1: Ester Hydrolysis (Intestine & Liver) cluster_step2 Step 2: Oxidation (Intestine & Liver) cluster_action Pharmacological Action Prasugrel Prasugrel (Prodrug) R95913 R-95913 (Inactive Thiolactone Intermediate) Prasugrel->R95913 hCE2 >> hCE1 R138727 R-138727 (Active Metabolite) R95913->R138727 CYP3A4/5, CYP2B6 (minor: CYP2C9, CYP2C19) P2Y12 P2Y12 Receptor on Platelets R138727->P2Y12 Irreversible Binding Inhibition Inhibition of Platelet Activation & Aggregation P2Y12->Inhibition In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Substrate Prepare Prasugrel or R-95913 Substrate Solutions Incubation Incubate Substrate with Enzyme at 37°C Substrate->Incubation Enzyme Prepare Enzyme Source (e.g., Recombinant hCEs, HLMs) Enzyme->Incubation Cofactors Add Cofactors (e.g., NADPH for CYPs) Termination Terminate Reaction (e.g., Cold Acetonitrile) Incubation->Termination Processing Sample Processing (e.g., Centrifugation) Termination->Processing LCMS LC-MS/MS Analysis (Quantify Metabolites) Processing->LCMS Kinetics Determine Kinetic Parameters (Km, Vmax) LCMS->Kinetics

References

Chemical structure and properties of Prasugrel (Maleic acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prasugrel, a third-generation thienopyridine, is a potent antiplatelet agent utilized in the prevention of thrombotic events in patients with acute coronary syndrome undergoing percutaneous coronary intervention. As a prodrug, prasugrel undergoes metabolic activation to its active metabolite, R-138727, which irreversibly antagonizes the P2Y12 adenosine diphosphate (ADP) receptor on platelets. This antagonism effectively inhibits platelet activation and aggregation, forming the basis of its therapeutic efficacy. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies associated with prasugrel and its maleate salt.

Chemical Structure and Identification

Prasugrel is chemically described as 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate.[1] The maleic acid salt of prasugrel is the form used in the pharmaceutical formulation.

Chemical Structure of Prasugrel:

Chemical structure of Prasugrel

Figure 1: 2D structure of Prasugrel.

Table 1: Chemical Identification of Prasugrel Maleate

IdentifierValueReference
IUPAC Name (Z)-but-2-enedioic acid;[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate[2]
CAS Number 389574-20-3[2]
Molecular Formula C24H24FNO7S[2]
Molecular Weight 489.5 g/mol [2]
UNII VC4YSF7KNU[2]

Physicochemical Properties

The physicochemical properties of prasugrel and its salts are crucial for its formulation, absorption, and bioavailability. Prasugrel hydrochloride, a different salt form, is soluble at acidic pH (pH 2), slightly soluble at pH 3 to 4, and practically insoluble at pH 6 to 7.5.[3][4] The maleate salt was developed to improve stability.[5]

Table 2: Physicochemical Properties of Prasugrel and its Salts

PropertyValueSalt Form/CommentReference
Melting Point 120.0 to 124.0 °CNot specified[3]
>173 °C (dec.)Hydrochloride[6]
pKa (Strongest Basic) 5.12Predicted[7][8]
Solubility 2.37e-03 g/LFree Base[9]
Soluble at pH 2, slightly soluble at pH 3-4, practically insoluble at pH 6-7.5Hydrochloride[3][9]
LogP 3.536Not specified[9]

Mechanism of Action: P2Y12 Receptor Antagonism

Prasugrel is a prodrug that requires in vivo metabolic activation to exert its pharmacological effect.[3][10][11][12] The process involves two main steps:

  • Hydrolysis: The ester group of prasugrel is rapidly hydrolyzed by esterases, primarily in the intestine and liver, to form an inactive thiolactone intermediate.[10]

  • Cytochrome P450-mediated Oxidation: The thiolactone is then oxidized by cytochrome P450 enzymes (mainly CYP3A4 and CYP2B6) to open the thiolactone ring, forming the active metabolite, R-138727.[10]

The active metabolite, R-138727, is a potent and irreversible antagonist of the P2Y12 receptor, a G protein-coupled receptor (GPCR) found on the surface of platelets.[1][13][14][15]

P2Y12 Signaling Pathway

The P2Y12 receptor plays a central role in ADP-induced platelet aggregation.[14] Its activation by ADP initiates a signaling cascade that leads to platelet activation and thrombus formation. The irreversible binding of R-138727 to the P2Y12 receptor blocks this pathway.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Platelet Membrane cluster_intracellular Intracellular ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Prasugrel_AM Prasugrel Active Metabolite (R-138727) Prasugrel_AM->P2Y12 Irreversibly Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Produces Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibits PI3K->Platelet_Activation Promotes

P2Y12 receptor signaling pathway and its inhibition by prasugrel's active metabolite.

Experimental Protocols

Quantification of Prasugrel by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for the determination of prasugrel in bulk drug and pharmaceutical dosage forms.[2][16][17]

Objective: To quantify the amount of prasugrel using a validated RP-HPLC method.

Materials and Equipment:

  • HPLC system with UV detector

  • Inertsil ODS-3V column (250 x 4.6 mm, 5 µm) or equivalent C18 column

  • Mobile Phase: 0.02 M Potassium dihydrogen orthophosphate and 0.02 M Dipotassium hydrogen orthophosphate in water:acetonitrile (30:70 v/v)

  • Prasugrel reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the phosphate buffer and mix with acetonitrile in the specified ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the prasugrel reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 100 to 600 µg/mL.

  • Sample Preparation (Tablets): Weigh and finely powder a sufficient number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of prasugrel and transfer it to a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Phosphate buffer:Acetonitrile (30:70 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the prasugrel peak in the chromatograms based on the retention time of the standard. Calculate the concentration of prasugrel in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

HPLC_Workflow Start Start Prep_Mobile_Phase Prepare Mobile Phase (Buffer:ACN 30:70) Start->Prep_Mobile_Phase Prep_Standards Prepare Standard Solutions (100-600 µg/mL) Start->Prep_Standards Prep_Sample Prepare Sample Solution (from tablets) Start->Prep_Sample HPLC_Analysis HPLC Analysis (C18 column, 210 nm) Prep_Mobile_Phase->HPLC_Analysis Prep_Standards->HPLC_Analysis Prep_Sample->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatograms) HPLC_Analysis->Data_Acquisition Quantification Quantification (Peak Area vs. Calibration Curve) Data_Acquisition->Quantification End End Quantification->End

Workflow for the quantification of prasugrel by RP-HPLC.
Assessment of Platelet Aggregation by Light Transmission Aggregometry (LTA)

This protocol provides a general method for assessing the inhibitory effect of prasugrel on ADP-induced platelet aggregation.[18][19][20][21]

Objective: To measure the percentage of platelet aggregation inhibition in response to ADP in platelet-rich plasma (PRP).

Materials and Equipment:

  • Light Transmission Aggregometer

  • Centrifuge

  • Blood collection tubes containing 3.2% or 3.8% sodium citrate

  • Adenosine diphosphate (ADP) solution (e.g., 20 µM)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Pipettes

Procedure:

  • Blood Collection: Draw venous blood into sodium citrate tubes.

  • PRP and PPP Preparation:

    • Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.

  • Aggregometer Setup:

    • Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).

  • Platelet Aggregation Assay:

    • Pipette a specific volume of PRP into a cuvette with a stir bar and place it in the aggregometer.

    • Allow the PRP to equilibrate for a few minutes.

    • Add the ADP solution to the PRP to induce aggregation.

    • Record the change in light transmittance for a set period (e.g., 5-10 minutes). The maximum platelet aggregation is determined.

  • Calculation of Inhibition: The percentage of inhibition of platelet aggregation (IPA) is calculated relative to a baseline measurement taken before prasugrel administration.

LTA_Workflow Start Start Blood_Collection Collect Venous Blood (Sodium Citrate) Start->Blood_Collection PRP_PPP_Prep Prepare PRP and PPP (Centrifugation) Blood_Collection->PRP_PPP_Prep Aggregometer_Setup Calibrate Aggregometer (PRP=0%, PPP=100%) PRP_PPP_Prep->Aggregometer_Setup Aggregation_Assay Perform Aggregation Assay (Add ADP to PRP) Aggregometer_Setup->Aggregation_Assay Record_Data Record Light Transmittance (Maximal Aggregation) Aggregation_Assay->Record_Data Calculate_Inhibition Calculate Inhibition of Platelet Aggregation Record_Data->Calculate_Inhibition End End Calculate_Inhibition->End

Workflow for assessing platelet aggregation by Light Transmission Aggregometry.

Conclusion

Prasugrel maleate is a well-characterized antiplatelet agent with a defined chemical structure and a potent, irreversible mechanism of action targeting the P2Y12 receptor. Its physicochemical properties have been optimized for pharmaceutical formulation and oral administration. The experimental protocols detailed in this guide provide a foundation for the analytical characterization and pharmacodynamic assessment of prasugrel in research and drug development settings. A thorough understanding of these technical aspects is essential for the continued investigation and clinical application of this important therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays in Prasugrel Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prasugrel, a third-generation thienopyridine, is a potent antiplatelet agent. It is a prodrug that undergoes metabolic activation in the liver to form its active metabolite, R-138727.[1][2] This active metabolite irreversibly antagonizes the P2Y12 adenosine diphosphate (ADP) receptor on the surface of platelets.[1][3] The blockade of the P2Y12 receptor inhibits platelet activation and aggregation, a critical process in the pathophysiology of thrombotic events.[2]

This document provides detailed protocols for key cell-based assays to screen and characterize the activity of Prasugrel (Maleic Acid) and its active metabolite. The assays described are fundamental for preclinical and clinical research in the development of antiplatelet therapies. They include methods to assess platelet aggregation, the phosphorylation state of Vasodilator-Stimulated Phosphoprotein (VASP), and intracellular cyclic adenosine monophosphate (cAMP) levels.

Mechanism of Action: The P2Y12 Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding ADP, couples to the inhibitory G protein, Gi. This activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[4] Lower cAMP levels lead to the dephosphorylation of VASP, a key protein involved in the regulation of actin dynamics and platelet morphology.[4][5] Dephosphorylated VASP is associated with an active platelet state, promoting aggregation. Prasugrel's active metabolite, by blocking the P2Y12 receptor, prevents this cascade, leading to maintained high levels of cAMP, subsequent VASP phosphorylation, and inhibition of platelet aggregation.[4][5]

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Prasugrel_AM Prasugrel Active Metabolite (R-138727) Prasugrel_AM->P2Y12 Irreversibly Blocks Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates VASP VASP PKA->VASP Phosphorylates Platelet_Activation Platelet Activation & Aggregation VASP->Platelet_Activation Promotes (when dephosphorylated) VASP_P VASP-P (Phosphorylated) VASP_P->Platelet_Activation Inhibits LTA_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood (3.2% Citrate) Centrifuge1 Centrifuge (150 x g, 10 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge (2000 x g, 10 min) Centrifuge1->Centrifuge2 Incubation Incubate PRP with Prasugrel Active Metabolite PRP->Incubation PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Baseline Set Baselines (0% & 100% Aggregation) PPP->Baseline Aggregometer Set Aggregometer to 37°C Aggregometer->Baseline Baseline->Incubation Stimulation Add ADP to Initiate Aggregation Incubation->Stimulation Record Record Light Transmittance Stimulation->Record Calculate_MPA Calculate Maximal Platelet Aggregation (MPA) Record->Calculate_MPA Calculate_Inhibition Calculate % Inhibition Calculate_MPA->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 VASP_Workflow cluster_treatment Sample Treatment cluster_staining Staining cluster_analysis Flow Cytometry & Data Analysis Blood Whole Blood (3.2% Citrate) Incubate_PGE1 Incubate with PGE1 Blood->Incubate_PGE1 Incubate_PGE1_ADP Incubate with PGE1 + ADP Blood->Incubate_PGE1_ADP Fix_Perm Fix and Permeabilize Incubate_PGE1->Fix_Perm Incubate_PGE1_ADP->Fix_Perm Primary_Ab Add Primary Antibody (anti-pVASP) Fix_Perm->Primary_Ab Secondary_Ab Add Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Acquire Acquire on Flow Cytometer Secondary_Ab->Acquire Gate Gate on Platelet Population Acquire->Gate Measure_MFI Measure Mean Fluorescence Intensity (MFI) Gate->Measure_MFI Calculate_PRI Calculate Platelet Reactivity Index (PRI) Measure_MFI->Calculate_PRI cAMP_Workflow cluster_preparation Platelet Preparation & Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis Platelets Isolated Platelets or PRP PDE_Inhibitor Pre-incubate with PDE Inhibitor (IBMX) Platelets->PDE_Inhibitor Treatment Treat with Prasugrel Active Metabolite PDE_Inhibitor->Treatment Stimulation Stimulate with Agonist/Inhibitor Treatment->Stimulation Lysis Lyse Platelets Stimulation->Lysis Assay Perform Competitive Immunoassay (ELISA/TR-FRET) Lysis->Assay Read_Plate Read Plate Assay->Read_Plate Calculate_cAMP Calculate cAMP Concentration Read_Plate->Calculate_cAMP Standard_Curve Generate cAMP Standard Curve Standard_Curve->Calculate_cAMP Compare Compare Treated vs. Untreated Calculate_cAMP->Compare

References

Application Notes and Protocols for Prasugrel (Maleic Acid) in Controlled Thrombosis Research

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of prasugrel, an antiplatelet agent, in experimental models of thrombosis. While prasugrel is clinically used to prevent thrombotic events, this document outlines its application in research for both inhibiting thrombosis and for modeling a prothrombotic state following its withdrawal, a phenomenon observed clinically.

Introduction to Prasugrel

Prasugrel is a third-generation thienopyridine and a potent antiplatelet agent.[1][2] It functions as a prodrug that, once metabolized into its active form (R-138727), irreversibly antagonizes the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[3][4][5] This action blocks a key pathway in platelet activation and aggregation, thereby inhibiting thrombus formation.[5][6]

In a research context, prasugrel is a valuable tool for studying the mechanisms of thrombosis and hemostasis. Its primary application is to inhibit thrombus formation in various animal models. Additionally, the abrupt cessation of P2Y12 inhibitors like prasugrel has been associated with a transient increase in thrombotic events, a concept that can be adapted to create models of controlled thrombosis for specific research purposes.[7][8][9]

Mechanism of Action

Prasugrel's mechanism of action involves several steps:

  • Absorption and Metabolism: After oral administration, prasugrel is rapidly absorbed and hydrolyzed to an inactive thiolactone intermediate.[1][5]

  • Activation: This intermediate is then converted to its active metabolite, R-138727, through oxidation by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6.[5][10]

  • P2Y12 Receptor Blockade: The active metabolite forms a covalent, irreversible bond with the P2Y12 receptor on the platelet surface.[1][5]

  • Inhibition of Platelet Activation: By blocking the P2Y12 receptor, prasugrel prevents ADP from initiating downstream signaling. This inhibits the activation of the glycoprotein IIb/IIIa receptor complex, which is the final common pathway for platelet aggregation.[5][6]

  • Sustained Effect: Due to the irreversible binding, the antiplatelet effect of prasugrel lasts for the lifespan of the platelet (approximately 7-10 days).[4][5] Platelet function only recovers as new platelets are produced.[4]

Signaling Pathway of Prasugrel's Action

Prasugrel_Pathway cluster_0 Metabolism cluster_1 Platelet Surface cluster_2 Downstream Signaling Prasugrel Prasugrel (Prodrug) Metabolite Active Metabolite (R-138727) Prasugrel->Metabolite CYP3A4, CYP2B6 P2Y12 P2Y12 Receptor Metabolite->P2Y12 Irreversible Binding ADP ADP ADP->P2Y12 GPIIbIIIa GPIIb/IIIa Activation P2Y12->GPIIbIIIa Inhibition Aggregation Platelet Aggregation & Thrombus Formation GPIIbIIIa->Aggregation

Figure 1: Mechanism of action of prasugrel on platelet inhibition.

Application 1: Inhibition of Controlled Thrombosis

This application details the standard use of prasugrel in research to inhibit experimentally induced thrombosis, allowing for the study of antiplatelet effects.

Experimental Protocol: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model (Rat)

The ferric chloride-induced thrombosis model is a widely used method for studying arterial thrombosis due to its high reproducibility and sensitivity to both antiplatelet and anticoagulant drugs.[9][11][12]

Materials:

  • Prasugrel (Maleic acid salt)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Ferric chloride (FeCl₃) solution (e.g., 35-50% in distilled water)[11][13]

  • Filter paper discs (2 mm diameter)

  • Doppler flow probe and monitor

  • Surgical instruments for vessel isolation

Procedure:

  • Animal Preparation & Dosing:

    • Administer prasugrel or vehicle to rats via oral gavage. Dosing should occur at a predetermined time before surgery (e.g., 2-4 hours) to allow for absorption and metabolic activation.[14]

    • Effective doses for inhibiting thrombosis in rats have been reported in the range of 0.3-3 mg/kg.[14]

  • Anesthesia and Surgery:

    • Anesthetize the rat and place it on a surgical board in a supine position.

    • Make a midline cervical incision to expose the left common carotid artery.

    • Carefully dissect the artery from the surrounding tissues and vagus nerve.

  • Thrombosis Induction:

    • Place a Doppler flow probe around the distal portion of the isolated artery to measure baseline blood flow.

    • Soak a filter paper disc in the FeCl₃ solution and apply it to the adventitial surface of the carotid artery, proximal to the flow probe, for a defined period (e.g., 3-10 minutes).[11][13]

    • After the application time, remove the filter paper and rinse the area with saline.

  • Monitoring and Data Collection:

    • Continuously monitor the carotid artery blood flow using the Doppler probe for a set duration (e.g., 60 minutes).

    • The primary endpoint is the Time to Occlusion (TTO) , defined as the time from FeCl₃ application to the cessation of blood flow for at least 30 seconds.[11]

    • At the end of the experiment, the thrombosed arterial segment can be excised, and the thrombus can be isolated and weighed.

Quantitative Data: Prasugrel in Animal Thrombosis Models

The following table summarizes representative data on the efficacy of prasugrel in inhibiting thrombosis in various animal models.

ParameterAnimal ModelPrasugrel DoseVehicle/ControlResultsReference
Thrombus Weight Rat AV Shunt1 mg/kg45.9 ± 1.3 mgSignificant reduction in thrombus weight[14]
Rat AV Shunt3 mg/kg45.9 ± 1.3 mgDose-related reduction in thrombus weight (ED₅₀ = 1.8 mg/kg)[14]
Inhibition of Platelet Aggregation (IPA) Rabbit1 mg/kg/day for 7 daysVehicle56.2 ± 3.5% IPA (ADP-induced)
Rabbit3 mg/kg/day for 7 daysVehicle71.0 ± 5.3% IPA (ADP-induced)
Time to Occlusion Rat Electrically-Induced Thrombosis0.1-1 mg/kg/dayVehicleSignificantly prolonged time to arterial occlusion

Application 2: Inducing Controlled Thrombosis via Prasugrel Withdrawal

This application describes a more advanced, conceptual model based on the clinically observed phenomenon of increased thrombotic risk following the cessation of P2Y12 inhibitor therapy.[7][8] This protocol aims to create a state of heightened platelet reactivity to study mechanisms of rebound thrombosis.

Experimental Protocol: Prasugrel Withdrawal Followed by Sub-threshold FeCl₃ Injury

Rationale: This model involves a pre-treatment phase with prasugrel to suppress platelet function, followed by a withdrawal period to allow for the recovery of a new, uninhibited platelet population. It is hypothesized that this new platelet pool may exhibit heightened reactivity. A sub-threshold thrombotic challenge is then applied to test this hypothesis.

Materials:

  • Same as in the Ferric Chloride model, with the addition of a sub-threshold FeCl₃ concentration (to be determined empirically, e.g., 10-20%).

Procedure:

  • Phase 1: Prasugrel Loading (e.g., 7 days):

    • Administer a daily maintenance dose of prasugrel (e.g., 1 mg/kg in rats) orally for a period sufficient to ensure complete turnover and inhibition of the circulating platelet pool.

  • Phase 2: Prasugrel Withdrawal (e.g., 5-7 days):

    • Cease prasugrel administration. The duration of withdrawal should correspond to the time required for platelet function to return to baseline. Studies in humans suggest this takes approximately 7 days for prasugrel.[3][10]

  • Phase 3: Thrombosis Induction and Monitoring:

    • On the final day of the withdrawal period, perform the surgical procedure for the FeCl₃-induced thrombosis model as described previously.

    • Apply a sub-threshold concentration of FeCl₃ that does not typically cause occlusion in naive animals.

    • Monitor blood flow and record the Time to Occlusion. The primary outcome is the successful induction of thrombosis with a stimulus that is non-thrombotic in control animals.

Experimental Workflow for Prasugrel Withdrawal Model

Withdrawal_Workflow start Start phase1 Phase 1: Prasugrel Loading (e.g., 1 mg/kg/day for 7 days) start->phase1 phase2 Phase 2: Prasugrel Withdrawal (e.g., 5-7 days) phase1->phase2 phase3 Phase 3: Sub-threshold Thrombotic Challenge (e.g., low-dose FeCl3) phase2->phase3 monitoring Monitor Blood Flow & Time to Occlusion phase3->monitoring end End monitoring->end

Figure 2: Experimental workflow for the prasugrel withdrawal thrombosis model.

Quantitative Data: Platelet Function Recovery Post-Prasugrel

Understanding the timeline of platelet function recovery is critical for designing withdrawal experiments. The table below provides data from a human study comparing the recovery after stopping prasugrel and clopidogrel.

Time After Last DoseProportion of Patients Returned to Baseline Platelet Reactivity
Prasugrel (10 mg)
Day 5 < 75%
Day 7 > 75%

Data adapted from Price, M.J., et al. (2012).[3][10]

This data indicates that a withdrawal period of at least 7 days is likely necessary in a research model to ensure the majority of the antiplatelet effect has dissipated.

Conclusion and Considerations

Prasugrel is a powerful tool for thrombosis research. In its conventional application, it serves as a potent inhibitor of platelet aggregation, allowing for the investigation of antiplatelet therapies. The ferric chloride-induced thrombosis model is a robust method for evaluating these effects.

The novel application of a prasugrel withdrawal model offers a unique opportunity to study the phenomenon of rebound platelet activity and increased thrombotic risk following the cessation of P2Y12 inhibition. This model may be particularly relevant for research into the pathophysiology of acute coronary syndromes and stent thrombosis. Researchers should be aware that this is a conceptual model and requires careful validation, including the determination of appropriate sub-threshold thrombotic stimuli.

When using prasugrel in research, it is crucial to consider its pharmacokinetics, including its nature as a prodrug requiring metabolic activation, to ensure appropriate timing of administration relative to the experimental endpoint.

References

Application Notes and Protocols: Prasugrel (Maleic Acid) in Cardiovascular Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Prasugrel is a third-generation thienopyridine antiplatelet agent, administered as a prodrug.[1][2] It is indicated for the prevention of atherothrombotic events in patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI).[3][4][5] Like other thienopyridines, prasugrel requires metabolic activation to exert its pharmacological effect.[6][7] Its active metabolite irreversibly antagonizes the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby inhibiting platelet activation and aggregation for the lifespan of the platelet.[1][4][8] Preclinical studies in various cardiovascular disease models have been crucial in elucidating its potency and mechanism of action.[7][9]

Mechanism of Action

Prasugrel is administered orally and absorbed through the gastrointestinal tract.[8] It undergoes rapid hydrolysis by esterases to form an inactive thiolactone intermediate.[8] This intermediate is then converted in a single, efficient step by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6, into its active metabolite, R-138727.[1][8][10] The active metabolite contains a thiol group that forms a covalent, irreversible bond with the P2Y12 receptor on the platelet surface.[3][10] This action blocks ADP from binding to the receptor, which in turn prevents the ADP-mediated activation of the glycoprotein IIb/IIIa complex, a critical step for platelet aggregation.[3][8][10] This irreversible inhibition results in a sustained antiplatelet effect.[3][8]

Prasugrel_Mechanism_of_Action Prasugrel's Mechanism of Action cluster_metabolism Metabolic Activation cluster_platelet Platelet Inhibition prasugrel Oral Prasugrel (Prodrug) absorption GI Absorption prasugrel->absorption hydrolysis Hydrolysis (Esterases) absorption->hydrolysis thiolactone Thiolactone (Inactive Intermediate) hydrolysis->thiolactone cyp Metabolism (CYP3A4, CYP2B6) thiolactone->cyp active_metabolite Active Metabolite (R-138727) cyp->active_metabolite p2y12 P2Y12 Receptor active_metabolite->p2y12 Irreversibly Inhibits platelet Platelet gpiibiiia GP IIb/IIIa Activation p2y12->gpiibiiia activates adp ADP adp->p2y12 binds aggregation Platelet Aggregation gpiibiiia->aggregation

Figure 1: Prasugrel's metabolic activation and platelet inhibition pathway.

Application in In Vivo Cardiovascular Disease Models

Animal models are essential for evaluating the antithrombotic and cardioprotective efficacy of antiplatelet agents like prasugrel.

Rat Model of Myocardial Infarction (MI)

A common model to assess the effect of antithrombotic agents on myocardial injury involves inducing coronary artery thrombosis through photochemical endothelial injury.[11]

Experimental Protocol:

  • Animal Model: Male rats are used for this model.

  • Drug Administration: Prasugrel is administered orally (p.o.) at doses of 1, 3, and 10 mg/kg, two hours prior to the induction of thrombosis. A vehicle-treated group serves as the control.[11]

  • Thrombosis Induction:

    • Anesthesia is induced in the animals.

    • Rose bengal dye is administered intravenously.

    • A specific segment of a coronary artery is irradiated with a laser (e.g., at 540 nm), which activates the rose bengal, causing endothelial injury and leading to thrombotic occlusion.[11]

  • Endpoint Measurement:

    • Mortality: Monitored during the 30-minute irradiation period.[11]

    • Infarct Size: In surviving animals, the hearts are excised 24 hours post-irradiation. The infarct size is quantified by measuring the necrotic area (NA) relative to the total left ventricular area (TLV).[11]

    • Cardiovascular Parameters: Blood pressure (BP), heart rate (HR), and electrocardiogram (ECG) can be monitored throughout the experiment.[11]

Rat_MI_Workflow Experimental Workflow: Rat Myocardial Infarction Model start Select Male Rats dosing Oral Dosing: - Prasugrel (1, 3, 10 mg/kg) - Vehicle Control start->dosing wait1 Wait 2 Hours dosing->wait1 thrombosis Induce Coronary Thrombosis (Rose Bengal + Laser Irradiation) wait1->thrombosis monitor Monitor Mortality (During 30 min Irradiation) thrombosis->monitor wait2 Wait 24 Hours (Surviving Animals) monitor->wait2 measure Measure Infarct Size (Necrotic Area / Total LV Area) wait2->measure end Data Analysis measure->end

Figure 2: Workflow for evaluating prasugrel in a rat MI model.

Quantitative Data Summary: Rat MI Model

Treatment GroupMortality Rate (%)Infarct Size (NA/TLV, %)
Vehicle Control58.8%37.9 ± 6.8%
Prasugrel (1 mg/kg)0%14.4 ± 4.0%
Prasugrel (3 mg/kg)22.2%19.8 ± 4.5%
Prasugrel (10 mg/kg)0%14.8 ± 3.6%
Data sourced from a study on a rat model of myocardial infarction.[11]
Rat Arteriovenous (AV) Shunt Thrombosis Model

This model assesses the in vivo antithrombotic effects of a compound by measuring thrombus formation in an extracorporeal shunt.[2]

Experimental Protocol:

  • Animal Model: Rats are used.

  • Drug Administration: Prasugrel is administered orally at doses ranging from 0.3 to 3 mg/kg.[2]

  • Shunt Procedure: Four hours after drug administration, an AV shunt is created, typically between the carotid artery and jugular vein, containing a thrombogenic surface (e.g., a silk thread).[2]

  • Endpoint Measurement: Blood is allowed to circulate through the shunt for a defined period. The shunt is then removed, and the formed thrombus is weighed. The dose-response relationship is determined, and an ED₅₀ (the dose required to produce 50% of the maximal effect) is calculated.[2]

Quantitative Data Summary: Rat AV Shunt Model

ParameterValue
Vehicle Thrombus Weight45.9 ± 1.3 mg
Prasugrel ED₅₀1.8 mg/kg
Data demonstrates a dose-related reduction in thrombus weight with prasugrel treatment.[2]

Protocols for Ex Vivo Platelet Aggregation Assays

Ex vivo assays are used to measure the pharmacological effect of an administered drug on platelet function in blood samples collected from the treated animal.

Protocol for ADP- and Collagen-Induced Platelet Aggregation (Rat Model)

This protocol measures the extent of platelet aggregation in response to specific agonists in platelet-rich plasma (PRP) from prasugrel-treated rats.[2]

Experimental Protocol:

  • Animal Treatment: Rats receive a single oral dose of prasugrel (0.3–3 mg/kg) or vehicle.[2]

  • Blood Collection: Blood samples are collected at various time points post-dosing (e.g., 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).[2]

  • PRP Preparation: Platelet-rich plasma is prepared by centrifuging the whole blood at a low speed.

  • Aggregation Assay:

    • The PRP is placed in an aggregometer.

    • A platelet agonist, such as ADP (e.g., 5 and 20 μmol/L) or collagen (e.g., 5 μg/mL), is added to induce aggregation.[2]

    • Light transmittance through the sample is measured over time. As platelets aggregate, transmittance increases.

  • Data Analysis: The maximum platelet aggregation is recorded. The inhibitory effect is calculated relative to the vehicle-treated control. ED₅₀ values are determined at the time of peak effect (typically 4 hours post-dose).[2]

ExVivo_Workflow Experimental Workflow: Ex Vivo Platelet Aggregation start Administer Prasugrel (p.o.) to Rats collect Collect Blood Samples at Multiple Time Points (e.g., 1-24h) start->collect prepare Prepare Platelet-Rich Plasma (PRP) via Centrifugation collect->prepare assay Perform Aggregometry: 1. Add Agonist (ADP/Collagen) 2. Measure Light Transmittance prepare->assay analyze Calculate % Inhibition and ED50 Values assay->analyze end Pharmacodynamic Profile analyze->end

Figure 3: Workflow for ex vivo platelet aggregation analysis.

Quantitative Data Summary: Ex Vivo Platelet Aggregation (Rat Model)

Agonist Concentration (at 4h post-dose)ED₅₀ Value (mg/kg)
ADP 20 μmol·L⁻¹1.9
ADP 5 μmol·L⁻¹1.5
Data from ex vivo platelet aggregation studies in rats.[2]

Disclaimer: These application notes and protocols are intended for research purposes only and are based on published scientific literature. Researchers should adapt these protocols to their specific experimental conditions and adhere to all institutional and governmental regulations regarding animal care and use.

References

Application Notes and Protocols for Prasugrel (Maleic Acid) Solution Preparation and Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prasugrel, a third-generation thienopyridine, is a potent antiplatelet agent that functions as an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor.[1] It is a prodrug that requires in vivo metabolic activation to its active metabolite, R-138727, which is responsible for inhibiting platelet activation and aggregation.[2][3] This document provides detailed protocols for the preparation of Prasugrel (as the maleic acid salt) solutions and subsequent stability testing, crucial for formulation development and quality control in the pharmaceutical industry. The stability of Prasugrel is a critical quality attribute, as it is susceptible to degradation via hydrolysis and oxidation.[4][5][6][7]

I. Prasugrel (Maleic Acid) Solution Preparation

A. Solubility Profile

Prasugrel hydrochloride, a commonly used salt form, exhibits pH-dependent solubility. It is slightly soluble at acidic pH (1-4), very slightly soluble at pH 5, and practically insoluble at pH 6-7.[8][9] It is freely soluble in methanol, slightly soluble in 1- and 2-propanol and acetone, and practically insoluble in diethyl ether and ethyl acetate.[2] While specific data for the maleate salt is less prevalent, similar pH-dependent solubility is expected. Acetonitrile is often used as a co-solvent to ensure complete dissolution for analytical purposes.[4]

B. Protocol for Standard Stock Solution Preparation (1 mg/mL)
  • Materials:

    • Prasugrel (Maleic acid) reference standard

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

    • Analytical balance

    • Sonicator

  • Procedure:

    • Accurately weigh approximately 25 mg of Prasugrel (Maleic acid) reference standard.

    • Transfer the weighed standard to a 25 mL volumetric flask.

    • Add approximately 15 mL of methanol and sonicate for 5-10 minutes to dissolve the powder completely.[10]

    • Allow the solution to return to room temperature.

    • Make up the volume to 25 mL with methanol. This yields a 1000 µg/mL (1 mg/mL) stock solution.[10]

    • For further dilutions, use a diluent mixture, such as acetonitrile and water, depending on the analytical method requirements.[1][11]

C. Protocol for Working Standard Solution Preparation (e.g., 100 µg/mL)
  • Procedure:

    • Pipette 10 mL of the 1 mg/mL standard stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with the chosen diluent (e.g., methanol or a specific mobile phase).[10]

    • This provides a working standard solution of 100 µg/mL. Further serial dilutions can be made to construct a calibration curve.[10]

II. Stability Testing of Prasugrel Solutions

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and to establish the stability-indicating nature of analytical methods.[1]

A. Experimental Workflow for Stability Testing

G cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation prep_stock Prepare Prasugrel Stock Solution prep_working Prepare Working Solutions prep_stock->prep_working stress_acid Acid Hydrolysis (e.g., 0.1 M HCl) prep_working->stress_acid stress_base Alkali Hydrolysis (e.g., 0.01 M NaOH) prep_working->stress_base stress_ox Oxidative (e.g., 3-30% H2O2) prep_working->stress_ox stress_therm Thermal (e.g., 90°C) prep_working->stress_therm stress_photo Photolytic (UV light) prep_working->stress_photo hplc_analysis Stability-Indicating HPLC-UV/PDA Analysis stress_acid->hplc_analysis stress_base->hplc_analysis stress_ox->hplc_analysis stress_therm->hplc_analysis stress_photo->hplc_analysis eval_purity Assess Peak Purity hplc_analysis->eval_purity eval_degradation Quantify Degradation Products hplc_analysis->eval_degradation eval_pathway Identify Degradation Pathways hplc_analysis->eval_pathway

Caption: Workflow for forced degradation studies of Prasugrel.

B. Forced Degradation Protocols

Prasugrel is known to be labile under hydrolytic (acidic and basic) and oxidative conditions.[6][12][13] The following are typical protocols for forced degradation studies.

  • Acidic Hydrolysis:

    • Mix 1 mL of a Prasugrel working solution (e.g., 1000 µg/mL) with 1 mL of 0.1 M HCl.[10]

    • Keep the mixture at a specified temperature (e.g., 70°C) for a defined period (e.g., 1 hour).[14]

    • Neutralize the solution with an equivalent amount of base (e.g., 0.1 M NaOH).

    • Dilute to a final concentration suitable for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of a Prasugrel working solution with 1 mL of 0.01 M NaOH.[10]

    • Keep the mixture at room temperature for a short duration (e.g., 5-30 minutes), as degradation is rapid under basic conditions.[1][4][10]

    • Neutralize the solution with an equivalent amount of acid (e.g., 0.01 M HCl).[1]

    • Dilute to a final concentration for analysis.

  • Oxidative Degradation:

    • Mix a portion of the Prasugrel stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[10][14]

    • The reaction can be carried out at room temperature or elevated temperatures (e.g., 70°C) for a set time (e.g., 1.5 hours).[14]

    • Dilute the resulting solution for analysis.

  • Thermal Degradation:

    • Expose a solid sample of Prasugrel powder to dry heat (e.g., 90°C) for 24 hours.[1]

    • Alternatively, reflux a solution of Prasugrel for a specified time.

    • Dissolve and dilute the sample appropriately for analysis.

  • Photolytic Degradation:

    • Expose a solution of Prasugrel to UV light (e.g., 254 nm) for a defined period (e.g., 16-24 hours).[1][14]

    • Analyze the solution by HPLC.

C. Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products.

Table 1: Example HPLC Parameters for Prasugrel Stability Testing

ParameterCondition 1Condition 2
Column Zorbax XDB C8 (150 x 4.6 mm, 3.5 µm)[1]Kromasil 100 C18 (150 x 4.6 mm, 5 µm)[15]
Mobile Phase Ammonium acetate buffer (0.05 M, pH 4.5) : Acetonitrile (40:60 v/v)[1]Acetonitrile : Methanol : Water (30:10:60 v/v), pH 3.0 with o-phosphoric acid[15]
Flow Rate 1.0 mL/min[1]1.0 mL/min
Detection UV at 254 nm[1]UV at 220 nm[16]
Column Temp. 30°C[1]Ambient
Injection Vol. 10 µL[1]20 µL
Retention Time ~3-10 min[1]~6.61 min[15]
D. Data Presentation and Analysis

The results of stability studies should be presented in a clear and organized manner to facilitate interpretation.

Table 2: Summary of Forced Degradation Studies of Prasugrel

Stress ConditionReagent/ParameterDuration% DegradationMajor Degradation Products
Acidic Hydrolysis 0.1 M HCl at 70°C1 hourSignificant[1]OXTP Diastereomers, OXTP Tautomer[4]
Alkaline Hydrolysis 0.01 M NaOH at RT30 minExtensive[1]OXTP Diastereomers, Carboxyenone[4]
Oxidative 10% H₂O₂ at 70°C1.5 hoursSignificant[14]Tetrahydropyridine sulfonate[4]
Thermal (Dry Heat) 90°C24 hoursModerate[1]Carboxypiperidinone (at high humidity)[4]
Photolytic (UV) 254 nm16-24 hoursMinimal to None[1][14]N/A

Note: "OXTP" refers to the hydrolyzed active metabolite of Prasugrel.

III. Prasugrel's Mechanism of Action and Degradation Pathway

A. Signaling Pathway of Prasugrel's Action

Prasugrel is a prodrug that is metabolized to its active form, which then irreversibly binds to the P2Y12 receptor on platelets. This action blocks ADP-mediated platelet activation and subsequent aggregation, which is a key step in thrombus formation.

G cluster_activation Metabolic Activation cluster_platelet Platelet Surface Prasugrel Prasugrel (Prodrug) ActiveMetabolite Active Metabolite (R-138727) Prasugrel->ActiveMetabolite Hepatic Esterases & CYP450s P2Y12 P2Y12 Receptor ActiveMetabolite->P2Y12 Irreversible Antagonism ADP ADP ADP->P2Y12 GPIIbIIIa GPIIb/IIIa Activation P2Y12->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Caption: Mechanism of action of Prasugrel.

B. Primary Degradation Pathways

The primary degradation pathways for Prasugrel involve the hydrolysis of the ester linkage, leading to the formation of its active metabolite diastereomers (OXTP) and their tautomer. Further degradation can occur under different stress conditions.

G cluster_hydrolysis Hydrolysis (Acid/Base/Neutral) cluster_oxidation Oxidation Prasugrel Prasugrel OXTP_diastereomers OXTP Diastereomers Prasugrel->OXTP_diastereomers OXTP_tautomer OXTP Tautomer Prasugrel->OXTP_tautomer THS Tetrahydropyridine Sulfonate OXTP_tautomer->THS H2O2

Caption: Simplified degradation pathways of Prasugrel.

IV. Conclusion

The protocols and data presented provide a comprehensive guide for the preparation and stability assessment of Prasugrel (Maleic acid) solutions. A thorough understanding of its solubility, stability under various stress conditions, and the use of a validated stability-indicating HPLC method are paramount for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing Prasugrel. The provided workflows and diagrams serve as valuable tools for researchers and professionals in the field of drug development.

References

Application Notes and Protocols: High-Throughput Screening for P2Y12 Receptor Antagonists Using Prasugrel Active Metabolite as a Reference

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prasugrel is a third-generation thienopyridine antiplatelet pro-drug that, once metabolized to its active form, R-138727, acts as an irreversible antagonist of the P2Y12 receptor.[1][2][3] The P2Y12 receptor, a Gαi-coupled G-protein coupled receptor (GPCR), plays a pivotal role in adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[4][5] Inhibition of this receptor is a key therapeutic strategy for preventing thrombotic events in patients with acute coronary syndrome and those undergoing percutaneous coronary intervention.[4]

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify novel P2Y12 receptor antagonists, using the active metabolite of Prasugrel (R-138727) as a reference compound. The described methodologies are suitable for screening large compound libraries and assessing the potency of potential drug candidates.

Mechanism of Action of Prasugrel's Active Metabolite (R-138727)

Prasugrel is a prodrug that undergoes rapid metabolism in the body to form its active metabolite, R-138727.[3] This active metabolite contains a reactive thiol group that forms a covalent disulfide bond with cysteine residues on the P2Y12 receptor, leading to its irreversible inhibition.[6] By blocking the P2Y12 receptor, R-138727 prevents ADP from binding and initiating the downstream signaling cascade that leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, activation of the glycoprotein IIb/IIIa receptor, and ultimately, platelet aggregation.[1][5]

Data Presentation: In Vitro Activity of Prasugrel Active Metabolite (R-138727)

The following table summarizes the quantitative data for the in vitro activity of Prasugrel's active metabolite, R-138727, in relevant HTS assays. This data is essential for establishing assay windows and for comparing the potency of test compounds.

Assay TypeParameterValueCell Line/SystemReference
Functional Antagonist Assay (cAMP)IC50< 1 µMCHO cells expressing human P2Y12[7]
HTS Assay Quality MetricZ'-Factor≥ 0.5 (Typical)Recombinant P2Y12 assay[8][9]

Experimental Protocols

Herein, we provide detailed protocols for two common HTS assay formats for the identification of P2Y12 receptor antagonists: a functional cell-based cAMP assay and a competitive binding assay using fluorescence polarization.

Functional P2Y12 Antagonist HTS Assay (cAMP-based)

This assay measures the ability of a test compound to inhibit the ADP-mediated decrease in intracellular cAMP levels in cells expressing the human P2Y12 receptor.

Materials and Reagents:

  • CHO-K1 cells stably expressing the human P2Y12 receptor

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4

  • Forskolin (adenylyl cyclase activator)

  • ADP (P2Y12 receptor agonist)

  • Prasugrel Active Metabolite (R-138727) as a positive control

  • HTRF cAMP Assay Kit (or equivalent)

  • 384-well white, low-volume assay plates

Procedure:

  • Cell Preparation:

    • Culture CHO-K1-P2Y12 cells to 80-90% confluency.

    • Harvest cells and resuspend in Assay Buffer to a concentration of 1 x 10^6 cells/mL.

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of test compounds and control compounds (Prasugrel active metabolite, R-138727) into the 384-well assay plates.

    • For the positive control (maximum inhibition), use a high concentration of R-138727 (e.g., 10 µM).

    • For the negative control (no inhibition), use DMSO vehicle.

  • Cell Dispensing and Incubation:

    • Dispense 10 µL of the cell suspension into each well of the compound-plated assay plates.

    • Incubate the plates at room temperature for 30 minutes.

  • Agonist and Forskolin Addition:

    • Prepare a solution of ADP and forskolin in Assay Buffer. The final concentration of ADP should be its EC80 (the concentration that gives 80% of the maximal response), and the final concentration of forskolin should be approximately 10 µM.

    • Add 10 µL of the ADP/forskolin solution to all wells except for the wells designated for the maximum signal control (forskolin only).

    • To the maximum signal control wells, add 10 µL of forskolin solution in Assay Buffer.

  • Incubation:

    • Incubate the plates at room temperature for 30 minutes.

  • cAMP Detection:

    • Prepare the HTRF cAMP detection reagents according to the manufacturer's protocol.

    • Add the detection reagents to each well.

    • Incubate the plates at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plates on a compatible HTRF plate reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to the positive and negative controls to determine the percent inhibition for each test compound.

Competitive Binding HTS Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to displace a fluorescently labeled P2Y12 antagonist from the receptor.

Materials and Reagents:

  • Purified human P2Y12 receptor membrane preparation

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4

  • Fluorescently labeled P2Y12 antagonist (e.g., a fluorescent derivative of a known antagonist)

  • Prasugrel Active Metabolite (R-138727) as a positive control

  • 384-well black, low-volume assay plates

Procedure:

  • Compound Plating:

    • Dispense 50 nL of test compounds and control compounds into the 384-well assay plates using an acoustic liquid handler.

    • Positive control (maximum displacement): a high concentration of unlabeled P2Y12 antagonist.

    • Negative control (no displacement): DMSO vehicle.

  • Reagent Preparation:

    • Prepare a solution containing the purified P2Y12 receptor membranes and the fluorescently labeled P2Y12 antagonist in Assay Buffer. The concentration of the fluorescent ligand should be at its Kd (dissociation constant) for the receptor, and the receptor concentration should be optimized to give a sufficient signal window.

  • Reagent Addition:

    • Dispense 20 µL of the receptor/fluorescent ligand mixture into each well of the assay plate.

  • Incubation:

    • Incubate the plates at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plates on a fluorescence polarization plate reader, with excitation and emission wavelengths appropriate for the chosen fluorophore.

  • Data Analysis:

    • The degree of fluorescence polarization is inversely proportional to the amount of fluorescent ligand displaced by the test compound.

    • Normalize the data to the positive and negative controls to calculate the percent displacement for each test compound.

Mandatory Visualizations

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor Binds Prasugrel_Metabolite Prasugrel_Metabolite Prasugrel_Metabolite->P2Y12_Receptor Irreversibly Binds (Inhibits) G_protein Gi/o P2Y12_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Platelet_Activation Platelet Activation & Aggregation G_protein->Platelet_Activation Promotes cAMP cAMP AC->cAMP Decreases Production cAMP->Platelet_Activation Inhibits

Caption: P2Y12 receptor signaling pathway and inhibition by Prasugrel's active metabolite.

HTS_Workflow Start Start Compound_Library Compound_Library Start->Compound_Library Assay_Plate_Prep Assay Plate Preparation (384-well) Compound_Library->Assay_Plate_Prep Compound_Dispensing Compound Dispensing (Acoustic) Assay_Plate_Prep->Compound_Dispensing Reagent_Addition Reagent Addition (Cells/Receptor + Ligand) Compound_Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Detection Signal Detection (HTRF or FP Reader) Incubation->Signal_Detection Data_Analysis Data Analysis (% Inhibition/Displacement) Signal_Detection->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification End End Hit_Identification->End

Caption: High-throughput screening workflow for P2Y12 receptor antagonists.

References

Troubleshooting & Optimization

Technical Support Center: Prasugrel Solubility and Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prasugrel. The following information primarily pertains to Prasugrel Hydrochloride, the most common salt form, due to the limited availability of public data on Prasugrel Maleate.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of prasugrel hydrochloride in different solvents and pH conditions?

Prasugrel hydrochloride exhibits pH-dependent solubility. It is more soluble in acidic conditions and practically insoluble in neutral to alkaline environments. Its solubility in various organic solvents also varies.

Data Presentation: Solubility of Prasugrel Hydrochloride

pHSolubilityReference(s)
2Soluble[1][2][3]
3 - 4Slightly soluble[1][2][4][3]
5Very slightly soluble
6 - 7.5Practically insoluble[1][2][3]
SolventSolubilityReference(s)
MethanolFreely soluble[1][2][4][3]
1-PropanolSlightly soluble[1][2][4][3]
2-PropanolSlightly soluble[1][2][4][3]
AcetoneSlightly soluble[1][2][4][3]
Diethyl etherPractically insoluble[1][2]
Ethyl acetatePractically insoluble[1][2]

Q2: My prasugrel formulation is showing poor dissolution at a higher pH (e.g., pH 6.8). Why is this happening and what can I do?

This is a common challenge due to the pH-dependent solubility of prasugrel. The low solubility at higher pH levels, such as those found in the lower gastrointestinal tract, can lead to poor dissolution and potentially low bioavailability.[5][6]

Troubleshooting Steps:

  • Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution. Micronization can improve the dissolution rate.[6][7]

  • Solubility Enhancement Techniques: Consider advanced formulation strategies such as:

    • Solid Dispersions: Dispersing prasugrel in a hydrophilic carrier can improve its wettability and dissolution.[6][8][9] Carriers like HPMC-AS have been used.[8][9]

    • Nanosuspensions: Reducing particle size to the nanometer range can significantly enhance the dissolution rate and bioavailability.[7][10]

    • Inclusion Complexes: Complexation with cyclodextrins can increase the aqueous solubility of prasugrel.[7][11]

    • Use of Surfactants: Incorporating surfactants like sodium dodecyl sulfate (SDS) can improve the wettability and micellar solubilization of the drug.[6][12]

Q3: I am observing degradation of prasugrel in my formulation. What are the likely causes and how can I prevent it?

Prasugrel is susceptible to degradation through hydrolysis and oxidation.[13][14][15] Exposure to moisture and air can accelerate this process.[16]

Troubleshooting and Prevention:

  • Control Moisture: Use low-moisture grade excipients and consider packaging with desiccants.[16]

  • Protect from Oxygen: The use of antioxidants in the formulation can help prevent oxidative degradation.[16] Consider processing under an inert atmosphere (e.g., nitrogen).

  • pH Control: Maintaining an acidic pH environment can improve the stability of prasugrel hydrochloride.

  • Excipient Compatibility: Ensure that the excipients used in the formulation are compatible with prasugrel and do not promote degradation.

Experimental Protocols

Protocol 1: Basic Solubility Assessment of Prasugrel Hydrochloride

Objective: To determine the equilibrium solubility of prasugrel hydrochloride in a specific solvent or buffer.

Materials:

  • Prasugrel Hydrochloride API

  • Selected solvent (e.g., pH 6.8 phosphate buffer, methanol)

  • Vials with screw caps

  • Shaking incubator or magnetic stirrer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for analysis

  • Calibrated analytical balance

Methodology:

  • Add an excess amount of prasugrel hydrochloride to a vial containing a known volume of the selected solvent.

  • Seal the vial tightly to prevent solvent evaporation.

  • Agitate the sample at a constant temperature (e.g., 25°C or 37°C) using a shaking incubator or magnetic stirrer until equilibrium is reached (typically 24-48 hours).

  • After reaching equilibrium, centrifuge the suspension to separate the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the analytical method's linear range.

  • Analyze the concentration of prasugrel in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.[15][17]

  • Calculate the original concentration in the supernatant to determine the solubility.

Protocol 2: Preparation of a Prasugrel Nanosuspension by Evaporative Precipitation

Objective: To prepare a prasugrel hydrochloride nanosuspension to enhance its dissolution rate.

Materials:

  • Prasugrel Hydrochloride

  • Solvent: Ethanol[7][10]

  • Anti-solvent: Water containing a surfactant (e.g., Tween-80)[7][10]

  • Syringe

  • Magnetic stirrer

  • Vacuum source (e.g., rotary evaporator)

  • Centrifuge

Methodology:

  • Dissolve prasugrel hydrochloride in ethanol to create the solvent phase.[10]

  • Prepare the anti-solvent phase by dissolving Tween-80 in water.

  • With constant stirring on a magnetic stirrer, inject the drug solution dropwise into the anti-solvent.[7][10]

  • Apply a vacuum while stirring to facilitate the evaporation of the ethanol.[7][10]

  • Continue the process until the solvent is fully evaporated, resulting in the formation of a nanosuspension.

  • The resulting product can be filtered and centrifuged for further characterization.[7][10]

Visualizations

experimental_workflow cluster_formulation Formulation Development Workflow for Poorly Soluble Drugs start Start: Poorly Soluble API (Prasugrel) solubility Solubility & Stability Assessment start->solubility challenge Identify Formulation Challenge (e.g., Low Solubility at High pH) solubility->challenge strategy Select Enhancement Strategy challenge->strategy If solubility is low formulate Formulation & Process Development strategy->formulate characterize Characterization (Dissolution, Stability, etc.) formulate->characterize characterize->challenge If not optimized end End: Optimized Formulation characterize->end If optimized

Caption: A general workflow for developing a formulation for a poorly soluble drug like prasugrel.

logical_relationship cluster_solubility Factors Influencing Prasugrel Formulation Success prasugrel Prasugrel Properties solubility Low Aqueous Solubility prasugrel->solubility stability Chemical Instability (Hydrolysis, Oxidation) prasugrel->stability formulation Formulation Strategy solubility->formulation stability->formulation particle_size Particle Size Reduction formulation->particle_size solid_dispersion Solid Dispersion formulation->solid_dispersion nanosuspension Nanosuspension formulation->nanosuspension surfactants Use of Surfactants formulation->surfactants product_stability Stable Product formulation->product_stability dissolution Enhanced Dissolution particle_size->dissolution solid_dispersion->dissolution nanosuspension->dissolution surfactants->dissolution outcome Desired Outcome bioavailability Improved Bioavailability dissolution->bioavailability bioavailability->outcome product_stability->outcome

Caption: The relationship between prasugrel's properties, formulation strategies, and desired outcomes.

References

Prasugrel (Maleic Acid) Experimental Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Prasugrel (Maleic acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming degradation challenges in experimental setups. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Prasugrel degradation in aqueous solutions?

A1: The primary cause of Prasugrel degradation in aqueous solutions is hydrolysis. The ester moiety of the Prasugrel molecule is susceptible to cleavage, particularly under basic (alkaline) conditions, but also occurs under neutral and acidic conditions.[1][2][3][4] Oxidation is another significant degradation pathway.[1][2][5]

Q2: How stable is Prasugrel in a typical stock solution?

A2: The stability of Prasugrel in solution depends heavily on the solvent and storage temperature. A standard stock solution (1 mg/mL) prepared in a diluent of water and acetonitrile (70:30 v/v) was found to be stable for up to 24 hours at ambient temperature.[6] For longer-term storage, refrigeration is recommended, which can extend stability to approximately 8.5 hours, though preparing fresh solutions is the best practice.[7] Methanol is also commonly used for preparing stock solutions.[8]

Q3: What are the main degradation products I should be aware of?

A3: Under hydrolytic stress (acidic, neutral, or basic), the primary degradation products are the OXTP (oxo-thienopyridine) tautomer and its diastereomers, formed by the hydrolysis of the acetoxy group.[4] Oxidative stress can lead to the formation of various products, including oxidation of the thienopyridine fragment.[2][5][9]

Q4: Is Prasugrel sensitive to light or heat?

A4: Prasugrel is generally stable under thermal (dry heat) and photolytic (UV light) stress conditions when in solid form.[1][2][3] However, prolonged exposure of Prasugrel in solution to UV light or high temperatures (e.g., 60-70°C) during forced degradation studies can lead to breakdown.[6][10]

Q5: What is the optimal pH for working with Prasugrel in solution?

A5: Prasugrel exhibits its best stability in acidic conditions (pH 1.0 - 4.0).[8] It degrades moderately under neutral conditions and very rapidly under basic conditions.[4] Therefore, for experimental buffers and solutions, maintaining a pH below 4.5 is recommended to minimize hydrolytic degradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/UPLC Analysis

You are running an assay and observe additional, unexpected peaks in your chromatogram that are not present in your initial standard.

  • Possible Cause 1: Hydrolytic Degradation. Prasugrel's ester group can hydrolyze. This is accelerated by neutral or basic pH and elevated temperatures.

    • Troubleshooting Steps:

      • Verify the pH of your mobile phase and any buffers used in your sample preparation. An acidic mobile phase, such as one containing 0.05 M ammonium acetate adjusted to pH 4.5 with acetic acid, can improve stability.[6]

      • Analyze samples immediately after preparation. If samples must be stored, keep them in an autosampler cooled to 4°C.

      • Compare the retention times of your unknown peaks with those of known degradants from forced degradation studies if available. Hydrolytic degradants typically appear as more polar compounds with shorter retention times in reverse-phase HPLC.

  • Possible Cause 2: Oxidative Degradation. Your sample may have been exposed to oxidizing agents or atmospheric oxygen.

    • Troubleshooting Steps:

      • De-gas all solvents and buffers thoroughly before use.

      • Consider adding an antioxidant to your experimental buffer if compatible with your assay.

      • If using reagents like hydrogen peroxide in your experiment, be aware that this will rapidly degrade Prasugrel.[6][10]

  • Logical Flow for Troubleshooting Unexpected Peaks:

    G start Unexpected Peak in HPLC check_pH Check pH of all solutions (Sample, Buffer, Mobile Phase) start->check_pH is_pH_high Is pH > 6? check_pH->is_pH_high hydrolysis High Likelihood of Hydrolytic Degradation is_pH_high->hydrolysis Yes check_age Check age of solution and storage conditions is_pH_high->check_age No adjust_pH Action: Acidify buffer/mobile phase to pH < 4.5. Re-run immediately. hydrolysis->adjust_pH end Problem Resolved adjust_pH->end is_old Stored >24h at RT or exposed to high temp? check_age->is_old is_old->hydrolysis Yes oxidation Consider Oxidative Degradation is_old->oxidation No degas Action: Use freshly prepared, degassed solutions. Protect from air. oxidation->degas degas->end

    Troubleshooting workflow for HPLC peak identification.

Issue 2: Poor Reproducibility or Loss of Potency in Cellular Assays

You are observing inconsistent results or a time-dependent loss of Prasugrel's effect in your cell-based experiments.

  • Possible Cause: Degradation in Culture Media. Standard cell culture media is typically buffered to a physiological pH of ~7.4, which is suboptimal for Prasugrel stability.[4]

    • Troubleshooting Steps:

      • Minimize Incubation Time: Add Prasugrel to the culture media immediately before introducing it to the cells. Reduce the duration of the experiment as much as possible.

      • Prepare Fresh: Make a concentrated stock solution in an appropriate solvent (e.g., Acetonitrile:Water 30:70 v/v) and add it to the media to achieve the final concentration just before use.[6] Do not store Prasugrel pre-diluted in culture media.

      • Run Time-Course Controls: Include a control where Prasugrel is incubated in media for the full duration of the experiment without cells. Analyze the supernatant by HPLC at the end to quantify the amount of parent drug remaining. This will help you understand the degradation kinetics in your specific system.

Quantitative Data Summary

The following tables summarize the degradation of Prasugrel under various forced stress conditions as reported in literature. These studies are designed to accelerate degradation to identify potential pathways and products.

Table 1: Summary of Hydrolytic Degradation

ConditionTemperatureDurationDegradation (%)Key Degradation ProductsReference
0.1 M HCl (Acid)70°C1 hourSignificantOXTP Tautomer, Diastereomers[10]
0.1 N HCl / AcetonitrileAmbient20 hours~9.2%OXTP Tautomer, Diastereomers[4]
Water (Neutral)70°C1.5 hoursSignificantOXTP Tautomer, Diastereomers[10]
pH 7 Buffer / AcetonitrileAmbient5.5 hoursModerateOXTP Diastereomers[4]
0.01 N NaOH (Base)Room Temp.30 minSignificantNot specified[6]
0.05 M NaOH (Base)Room Temp.1 minSignificantOXTP Tautomer, Diastereomers[10]

Table 2: Summary of Oxidative, Thermal, and Photolytic Degradation

ConditionTemperatureDurationDegradation (%)NotesReference
30% H₂O₂ (Oxidative)60°C1 hourSignificantOne major degradant observed[6]
10% H₂O₂ (Oxidative)70°C1.5 hoursSignificantOne major degradant observed[10]
Dry Heat (Solid)90°C2 daysNot detectedStable in solid form[10]
UV Light (254 nm)Ambient16 hoursNot significantGenerally stable to photolytic stress[10]

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution

This protocol describes how to prepare a 1 mg/mL stock solution of Prasugrel for use in in vitro experiments.

Materials:

  • Prasugrel (Maleic acid or HCl salt) reference standard

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Prepare Diluent: Mix deionized water and acetonitrile in a 70:30 (v/v) ratio. Sonicate for 10 minutes to degas.[6]

  • Weighing: Accurately weigh 10 mg of Prasugrel standard and transfer it to a 10 mL volumetric flask.

  • Dissolution: Add approximately 7 mL of the diluent to the flask. Vortex or sonicate gently until the Prasugrel is completely dissolved.

  • Final Volume: Bring the flask to the final volume of 10 mL with the diluent. Mix thoroughly.

  • Storage: This 1 mg/mL stock solution should be used immediately. If temporary storage is necessary, store in a tightly sealed container at 2-8°C for no more than a few hours. For best results, always prepare fresh.

Protocol 2: General Forced Degradation Study Workflow

This protocol outlines the steps to intentionally degrade Prasugrel to identify potential degradants and establish a stability-indicating analytical method.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare 1 mg/mL Prasugrel Solution acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep_solution->acid Expose aliquots base Base Hydrolysis (e.g., 0.01N NaOH, RT) prep_solution->base Expose aliquots neutral Neutral Hydrolysis (Water, 60°C) prep_solution->neutral Expose aliquots oxidative Oxidation (e.g., 30% H2O2, 60°C) prep_solution->oxidative Expose aliquots neutralize Neutralize Acid/Base Samples to pH 7 acid->neutralize base->neutralize dilute Dilute all samples to working concentration (e.g., 200 µg/mL) neutral->dilute oxidative->dilute neutralize->dilute hplc Inject into HPLC-PDA/MS system dilute->hplc analyze Analyze Chromatograms: - % Degradation - Peak Purity - Identify Degradants hplc->analyze

Workflow for a forced degradation study of Prasugrel.

Procedure:

  • Prepare Drug Solution: Prepare a stock solution of Prasugrel (e.g., 1 mg/mL) in a suitable diluent.[6]

  • Acid Hydrolysis: Mix a portion of the drug solution with an equal volume of 1N HCl. Incubate at 60°C for 3 hours. Cool and neutralize with 1N NaOH.[6]

  • Base Hydrolysis: Mix a portion of the drug solution with 0.01N NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.01N HCl.[6]

  • Oxidative Degradation: Mix a portion of the drug solution with 30% hydrogen peroxide. Incubate at 60°C for 1 hour.[6]

  • Sample Analysis:

    • Following stress exposure, dilute all samples to a suitable concentration for HPLC analysis (e.g., 200 µg/mL).[6]

    • Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. A common setup uses a C8 or C18 column with a mobile phase of ammonium acetate buffer (pH 4.5) and acetonitrile, with detection at 254 nm.[6]

    • Evaluate the chromatograms for new peaks, calculate the percentage of degradation, and use a photodiode array (PDA) detector to check for peak purity. Mass spectrometry (MS) can be used for structural elucidation of the degradation products.[1]

References

Prasugrel (Maleic acid) interference with common laboratory reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of Prasugrel (Maleic acid) with common laboratory reagents and assays.

Frequently Asked Questions (FAQs)

Q1: Does Prasugrel interfere with routine coagulation assays such as Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)?

A1: Based on available data, Prasugrel and its active metabolite do not appear to directly interfere with the chemical or enzymatic reactions of standard PT and aPTT assays. One study reported that Prasugrel had no effect on the Activated Partial Thromboplastin Time (APTT) in human plasma samples.[1] Another study in rabbits also found that Prasugrel did not significantly alter the prothrombin time.[2]

However, it is crucial to distinguish between direct analytical interference and the in vivo pharmacological effects of Prasugrel. As a potent antiplatelet agent, Prasugrel's primary effect is to inhibit platelet aggregation, which can prolong bleeding time.[3] While PT and aPTT assess the soluble clotting factors of the coagulation cascade, prolonged bleeding in a patient on Prasugrel is an expected pharmacodynamic effect and not an indication of assay interference.

Troubleshooting:

  • If unexpected PT or aPTT results are observed in a patient on Prasugrel, consider other potential causes such as concomitant anticoagulant therapy, underlying coagulopathies, or pre-analytical issues like improper sample collection or processing.

  • Always correlate coagulation test results with the patient's clinical presentation and medication history.

Q2: Can Prasugrel or its metabolites interfere with platelet aggregation assays?

A2: Yes, significant interference, or more accurately, a direct pharmacological effect, is expected in platelet aggregation assays. Prasugrel is a prodrug that is converted to an active metabolite which irreversibly inhibits the P2Y12 ADP receptor on platelets.[4] This leads to a marked reduction in ADP-induced platelet aggregation.

Studies have demonstrated that Prasugrel's active metabolite significantly inhibits platelet aggregation induced by various agonists. The degree of inhibition can vary depending on the agonist used.

Data Summary: Inhibition of Platelet Aggregation by Prasugrel

AgonistConcentrationMethodInhibition (%)Reference
ADP20 µmol·L⁻¹Light Transmission Aggregometry74.8 ± 13.0[5]
Collagen5 µg·mL⁻¹Light Transmission AggregometryDose-dependent[3]

Troubleshooting:

  • When performing platelet function tests on samples from patients treated with Prasugrel, a reduced response to ADP is an expected finding and confirms the drug's efficacy.

  • If a normal or near-normal aggregation response to ADP is observed, it may indicate non-adherence to therapy, a dosing issue, or, rarely, Prasugrel resistance.

  • Ensure proper sample handling, as pre-analytical variables can significantly impact platelet function test results.[6]

Q3: Is there evidence of Prasugrel interfering with common clinical chemistry assays (e.g., glucose, creatinine, liver function tests)?

A3: Currently, there is a lack of published studies that have specifically investigated the in vitro analytical interference of Prasugrel or its metabolites with common clinical chemistry assays. The available literature primarily focuses on the in vivo effects of the drug.

For instance, while cases of Prasugrel-induced hepatotoxicity have been reported, leading to elevated liver enzymes, this is a physiological response rather than direct interference with the assay chemistry.[7]

Troubleshooting:

  • Given the absence of direct interference data, if anomalous results are obtained for routine chemistry tests in a patient on Prasugrel, it is recommended to first rule out pre-analytical errors (e.g., hemolysis, icterus, lipemia) and clinical causes.[8]

  • Consider using an alternative analytical method for the analyte if interference is strongly suspected and cannot be resolved through standard troubleshooting procedures.

Q4: Can the stability of Prasugrel in a sample affect laboratory results?

A4: Yes, the stability of Prasugrel and the potential for degradation can be a significant pre-analytical factor. Prasugrel is susceptible to degradation under certain conditions, which could theoretically lead to the presence of degradation products in a sample that might interfere with analytical assays.

Forced degradation studies have shown that Prasugrel is labile to hydrolytic (acidic and basic) and oxidative conditions.[9][10] Several degradation products have been identified under these stress conditions.[11][12][13]

Troubleshooting:

  • To minimize pre-analytical errors related to drug stability, it is crucial to follow proper sample collection, handling, and storage procedures.[6]

  • Blood samples for assays that may be affected by Prasugrel or its metabolites should be processed promptly.

  • If the quantification of Prasugrel or its metabolites is required, specific sample handling protocols, such as immediate derivatization of the active metabolite, are necessary to ensure its stability.[14]

Experimental Protocols and Methodologies

Protocol 1: Assessment of Platelet Aggregation by Light Transmission Aggregometry (LTA)

This protocol is a generalized representation based on methodologies cited in the literature.[5][15]

  • Sample Collection: Collect whole blood into tubes containing 3.2% sodium citrate.

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10 minutes at room temperature to obtain PRP.

  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which will be used as a blank.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10⁹/L) using PPP.

  • Aggregation Measurement:

    • Pre-warm the PRP sample to 37°C.

    • Place the cuvette with PRP in the aggregometer and establish a baseline with PPP.

    • Add the platelet agonist (e.g., ADP, collagen) to the PRP at the desired final concentration.

    • Record the change in light transmittance for a defined period (e.g., 5-10 minutes) as platelets aggregate.

  • Data Analysis: Express the results as the maximum percentage of aggregation.

Protocol 2: Quantification of Prasugrel's Active Metabolite in Plasma by LC-MS/MS

This protocol is a summary of the principles described in analytical validation studies.[14]

  • Sample Collection and Stabilization: Collect whole blood into tubes containing an anticoagulant. Immediately after collection, stabilize the active metabolite by derivatization (e.g., with 2-bromo-3'-methoxyacetophenone) to prevent degradation.[14]

  • Sample Preparation: Perform a liquid-liquid or solid-phase extraction to isolate the derivatized metabolite and an internal standard from the plasma matrix.

  • Chromatographic Separation: Inject the extracted sample onto a reverse-phase HPLC column (e.g., C18) and separate the analyte from other components using a suitable mobile phase gradient.

  • Mass Spectrometric Detection: Use a tandem mass spectrometer (MS/MS) with electrospray ionization (ESI) in positive mode. Monitor specific precursor-to-product ion transitions for the derivatized active metabolite and the internal standard for quantification.

  • Data Analysis: Construct a calibration curve using standards of known concentrations and determine the concentration of the active metabolite in the unknown samples.

Visualizations

Prasugrel_Metabolism_and_Action cluster_absorption Gastrointestinal Tract cluster_metabolism Liver (CYP450) cluster_action Platelet Prasugrel Prasugrel (Maleic Acid) (Prodrug) Metabolites Active Metabolite (R-138727) Inactive Metabolites Prasugrel->Metabolites Metabolism P2Y12 P2Y12 Receptor Metabolites->P2Y12 Irreversible Binding Aggregation Platelet Aggregation P2Y12->Aggregation Inhibition

Caption: Metabolic activation and mechanism of action of Prasugrel.

Troubleshooting_Workflow Start Anomalous Lab Result in Patient on Prasugrel Check_Preanalytical Review Pre-analytical Factors (Sample collection, handling, storage) Start->Check_Preanalytical Check_Clinical Assess Clinical Context (Other medications, patient condition) Start->Check_Clinical Known_Effect Is this an expected pharmacological effect? (e.g., decreased platelet aggregation) Check_Preanalytical->Known_Effect Check_Clinical->Known_Effect Interference_Suspected Direct Analytical Interference Suspected Known_Effect->Interference_Suspected No No_Interference Pharmacological Effect Confirmed Known_Effect->No_Interference Yes Consult_Lit Consult Literature for Known Interferences with Assay Type Interference_Suspected->Consult_Lit Alternative_Method Consider Alternative Analytical Method Consult_Lit->Alternative_Method Correlate Correlate with Clinical Picture Alternative_Method->Correlate

Caption: Troubleshooting workflow for unexpected laboratory results.

References

Addressing off-target effects of Prasugrel (Maleic acid) in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Prasugrel (Maleic acid) in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are the primary "off-target" effects of Prasugrel observed in cellular models?

A1: While Prasugrel is a highly specific irreversible antagonist of the P2Y12 receptor on platelets, its "off-target" effects in cellular models are generally considered to be the downstream consequences of this potent P2Y12 inhibition on other cell types. These effects are not typically due to direct binding to other receptors but rather the modulation of cellular interactions and inflammatory signaling. Key observed effects include:

  • Reduction of Platelet-Leukocyte Aggregates (PLAs): Prasugrel's active metabolite, R-138727, inhibits the agonist-stimulated expression of P-selectin on platelets. This, in turn, reduces the formation of aggregates between platelets and leukocytes (monocytes and neutrophils).[1][2]

  • Modulation of Inflammatory Markers: In cellular models, particularly in the context of inflammation, Prasugrel has been shown to reduce the synthesis of pro-inflammatory markers like thromboxane (TXB2) and tumor necrosis factor-alpha (TNF-α).[1] It can also impact cytokine release from T-cells.[3]

  • Effects on Endothelial Function: Prasugrel has been observed to improve the bioavailability of endothelial nitric oxide.[4] Some studies suggest it may have a more favorable impact on endothelial function compared to other antiplatelet agents, though this can be context-dependent.[5][6]

  • Inhibition of Megakaryocytes: There is evidence to suggest that Prasugrel's active metabolite can inhibit P2Y12 receptors on megakaryocytes, the precursor cells to platelets. This leads to the production of new platelets that are already partially inhibited, prolonging the antiplatelet effect.[7][8]

Q2: How does the active metabolite of Prasugrel differ from the parent compound in in vitro studies?

A2: Prasugrel itself is a prodrug and is inactive in its parent form. It requires metabolic activation, primarily by cytochrome P450 enzymes in the liver, to be converted to its active metabolite, R-138727.[9][10] Therefore, for in vitro cellular assays, it is crucial to use the active metabolite, R-138727, to observe any biological effects. The parent compound, Prasugrel (Maleic acid), will not elicit a response in isolated cellular systems.

Q3: What are the expected observations when studying Prasugrel's effects on platelet-leukocyte aggregates?

A3: When using techniques like flow cytometry, treatment with Prasugrel's active metabolite is expected to significantly reduce the percentage of leukocytes (neutrophils and monocytes) that are positive for platelet-specific markers (e.g., CD41, CD61), indicating a decrease in the formation of platelet-leukocyte aggregates. This effect is typically dose-dependent.[1][4]

Q4: Can Prasugrel influence cytokine profiles in co-culture experiments?

A4: Yes. In co-cultures of platelets and immune cells, such as CD4+ T-cells, the presence of activated platelets can enhance the release of pro-inflammatory cytokines like IFN-γ. Treatment with Prasugrel's active metabolite can abolish this platelet-enhanced cytokine production.[3]

Troubleshooting Guides

Troubleshooting Light Transmission Aggregometry (LTA) for Prasugrel Efficacy
Problem Possible Cause(s) Suggested Solution(s)
No or low platelet aggregation in control samples. Poor platelet viability due to improper sample handling (e.g., temperature, pH).[11]Ensure blood samples are maintained at room temperature and processed promptly. Verify the pH of the platelet-rich plasma (PRP).
Low platelet count in PRP.Adjust the centrifugation steps to optimize platelet yield. Platelet counts below 100 x 10³/µL may not be optimal for LTA.[12]
Inactive agonist.Prepare fresh agonist solutions (e.g., ADP, collagen) and validate their activity on untreated control platelets.
High variability between replicate wells. Inconsistent stirring speed or temperature.[13]Ensure the aggregometer's stirring and heating functions are calibrated and consistent across all channels.
Presence of interfering substances (e.g., lipemia).[11]Use platelet-poor plasma (PPP) from the same donor to set the 100% transmission baseline to correct for plasma turbidity.
Unexpectedly low inhibition by Prasugrel's active metabolite. Use of the inactive prodrug instead of the active metabolite.Confirm that the compound used is the active metabolite, R-138727.
Insufficient incubation time.Ensure an adequate pre-incubation period of the platelets with the active metabolite before adding the agonist.
High platelet reactivity in the donor.Consider screening donors for baseline platelet reactivity. Certain conditions can lead to hyper-reactive platelets.[14]
Troubleshooting Flow Cytometry for Platelet-Leukocyte Aggregates (PLAs)
Problem Possible Cause(s) Suggested Solution(s)
High background fluorescence. Non-specific antibody binding.Include isotype controls to set appropriate gates. Consider using an Fc block to reduce non-specific binding.
Platelet activation during sample preparation.Use wide-bore needles for blood collection and minimize manipulation. Process samples promptly at room temperature.[15]
Difficulty distinguishing leukocyte populations. Inappropriate antibody panel or compensation issues.Optimize the antibody panel with bright, well-separated fluorochromes for leukocyte markers (e.g., CD45, CD14 for monocytes, CD16 for neutrophils). Perform proper compensation controls.
Low PLA counts in positive controls. Insufficient agonist stimulation.Titrate the agonist (e.g., ADP, TRAP-6) to determine the optimal concentration for inducing PLA formation.
Loss of aggregates during sample processing.Avoid harsh vortexing or centrifugation steps that could disrupt cell-cell interactions.
Inconsistent results with Prasugrel treatment. Inaccurate gating strategy.Use a consistent gating strategy based on forward and side scatter to identify leukocyte populations before analyzing for platelet markers.[16]
Variability in donor response.Standardize experimental conditions and consider the potential for inter-individual differences in platelet and leukocyte activation.

Quantitative Data Summary

The following tables summarize quantitative data related to the effects of Prasugrel's active metabolite (R-138727) in cellular models.

Table 1: Comparative Effects of Prasugrel vs. Clopidogrel on Platelet Reactivity

ParameterPrasugrelClopidogrelReference
P2Y12 Reaction Units (PRU) Significantly LowerHigher[17]
Platelet Reactivity Index (PRI) Significantly LowerHigher[17]
Maximal Platelet Aggregation (MPA) Significantly LowerHigher[17]

Table 2: Effects of Prasugrel on Inflammatory and Endothelial Markers

MarkerEffect of Prasugrel TreatmentReference
Platelet-Leukocyte Aggregates (ADP-stimulated) 40% reduction[4]
sCD40 Ligand Significant reduction[4]
RANTES Significant reduction[4]
IFN-γ (in platelet-T-cell co-culture) Abolished platelet-enhanced release[3]
Thrombin Generation (Endogenous Thrombin Potential) Significantly lower vs. Ticagrelor[18]
Circulating Endothelial Progenitor Cells (CD34+) Significantly higher vs. Ticagrelor[18]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol is adapted from standard LTA procedures.[15][19][20]

1. Materials:

  • Freshly drawn human whole blood in 3.2% sodium citrate.
  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).
  • Prasugrel active metabolite (R-138727) dissolved in an appropriate vehicle (e.g., DMSO).
  • Platelet agonist (e.g., ADP, 10 µM final concentration).
  • Light Transmission Aggregometer with cuvettes and stir bars.
  • 37°C water bath or heating block.

2. Preparation of PRP and PPP: a. Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off to obtain PRP. b. Carefully transfer the supernatant (PRP) to a new polypropylene tube. c. Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes to obtain PPP.

3. LTA Procedure: a. Pre-warm PRP and PPP aliquots to 37°C. b. Calibrate the aggregometer: Use a cuvette with PPP to set 100% light transmission and a cuvette with PRP to set 0% transmission. c. For each experimental condition, pipette PRP into a cuvette with a stir bar. d. Add the vehicle control or different concentrations of Prasugrel's active metabolite to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring. e. Add the platelet agonist (e.g., ADP) to the cuvette to initiate aggregation. f. Record the change in light transmission for 5-10 minutes.

4. Data Analysis:

  • Calculate the maximum percentage of platelet aggregation for each condition relative to the 0% and 100% controls.
  • Generate dose-response curves to determine the IC50 of Prasugrel's active metabolite.

Protocol 2: Flow Cytometry Analysis of Platelet-Leukocyte Aggregates (PLAs)

This protocol is based on established methods for PLA detection.[16][21]

1. Materials:

  • Freshly drawn human whole blood in an appropriate anticoagulant (e.g., citrate or heparin).
  • Prasugrel active metabolite (R-138727) or vehicle control.
  • Agonist (e.g., ADP or TRAP-6).
  • Fluorochrome-conjugated antibodies:
  • Pan-leukocyte marker (e.g., anti-CD45).
  • Monocyte marker (e.g., anti-CD14).
  • Neutrophil marker (e.g., anti-CD16 or anti-CD66b).
  • Platelet marker (e.g., anti-CD41 or anti-CD61).
  • Fixative solution (e.g., 1% paraformaldehyde).
  • Flow cytometer.

2. Experimental Procedure: a. Aliquot whole blood into flow cytometry tubes. b. Add vehicle control or different concentrations of Prasugrel's active metabolite and incubate as required. c. Add the agonist or buffer control and incubate for a short period (e.g., 10-15 minutes) at 37°C. d. Add the cocktail of fluorescently labeled antibodies to each tube and incubate for 15-20 minutes at room temperature in the dark. e. Fix the samples by adding a fixative solution. f. Acquire data on a flow cytometer.

3. Gating Strategy and Analysis: a. Gate on the leukocyte population based on forward scatter (FSC) and side scatter (SSC) properties and positive staining for the pan-leukocyte marker (e.g., CD45). b. Within the leukocyte gate, further identify subpopulations such as monocytes and neutrophils based on their specific markers (e.g., CD14+ for monocytes, CD16+ for neutrophils). c. For each leukocyte subpopulation, quantify the percentage of cells that are also positive for the platelet marker (e.g., CD41+). This percentage represents the level of PLA formation. d. Compare the percentage of PLAs between control and Prasugrel-treated samples.

Visualizations

Prasugrel_Metabolism_and_Action cluster_0 In Vivo Metabolism cluster_1 Cellular Action Prasugrel Prasugrel (Maleic Acid) (Prodrug) Metabolite Active Metabolite (R-138727) Prasugrel->Metabolite Hepatic CYP Enzymes P2Y12 P2Y12 Receptor (on Platelet) Metabolite->P2Y12 Irreversible Binding Aggregation Platelet Aggregation P2Y12->Aggregation Inhibition

Caption: Metabolism and primary mechanism of action of Prasugrel.

Experimental_Workflow_PLA cluster_workflow Workflow for Assessing Platelet-Leukocyte Aggregates (PLAs) start 1. Whole Blood Collection (Citrate Anticoagulant) treatment 2. In Vitro Treatment (Prasugrel Active Metabolite vs. Vehicle) start->treatment stimulation 3. Agonist Stimulation (e.g., ADP) treatment->stimulation staining 4. Antibody Staining (Anti-CD45, Anti-CD14, Anti-CD41) stimulation->staining acquisition 5. Flow Cytometry Acquisition staining->acquisition analysis 6. Data Analysis (Gating and Quantification of PLAs) acquisition->analysis

Caption: Experimental workflow for flow cytometry analysis of PLAs.

Off_Target_Effects_Pathway cluster_platelet Platelet cluster_leukocyte Leukocyte cluster_inflammation Inflammatory Milieu prasugrel Prasugrel Active Metabolite p2y12 P2Y12 Receptor Inhibition prasugrel->p2y12 Primary Target p_selectin Reduced P-selectin Expression p2y12->p_selectin pla Decreased Platelet-Leukocyte Aggregates p_selectin->pla Reduces Adhesion cytokines Modulated Cytokine Release (e.g., ↓ TNF-α, ↓ IFN-γ) pla->cytokines Reduces Pro-inflammatory Signaling

Caption: Signaling relationships of Prasugrel's off-target effects.

References

Technical Support Center: Enhancing the Stability of Prasugrel's Active Metabolite (R-138727)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of Prasugrel's active metabolite, R-138727. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for Prasugrel's active metabolite (R-138727)?

A1: The active metabolite of Prasugrel, R-138727, is a thiol-containing compound, which makes it susceptible to degradation through several pathways. The primary causes of instability are oxidation and the formation of disulfide bonds. It is also sensitive to hydrolysis and photodegradation.[1][2]

Q2: What are the recommended storage conditions for R-138727 stock solutions?

A2: For optimal stability, stock solutions of R-138727 should be stored at low temperatures. Recommendations are -80°C for long-term storage (up to 6 months) and -20°C for short-term storage (up to 1 month).[3] It is crucial to minimize freeze-thaw cycles.

Q3: My R-138727 solution appears to be degrading rapidly during my experiment. What could be the cause?

A3: Rapid degradation during an experiment can be attributed to several factors:

  • pH of the medium: The stability of R-138727 is pH-dependent. Acidic conditions can contribute to hydrolysis.

  • Presence of oxidizing agents: Exposure to atmospheric oxygen or other oxidizing agents in the experimental setup can lead to the formation of sulfenic acids and other oxidation products.

  • Exposure to light: R-138727 is susceptible to photodegradation.[2] Experiments should be conducted under light-protected conditions whenever possible.

  • Temperature: Elevated temperatures will accelerate the degradation process.

Troubleshooting Guides

Issue 1: Inconsistent results in platelet aggregation assays.
Potential Cause Troubleshooting Step Expected Outcome
Degradation of R-138727 in working solution. Prepare fresh working solutions for each experiment. Avoid using solutions that have been stored for extended periods, even at low temperatures.Consistent and reproducible inhibition of ADP-induced platelet aggregation.
Interaction with components of the assay buffer. Ensure the buffer system is free of oxidizing contaminants. Consider de-gassing buffers prior to use to minimize dissolved oxygen.Reduced variability in assay results.
Adsorption to labware. Use low-protein binding tubes and pipette tips.More accurate and consistent concentrations of the active metabolite in the assay.
Issue 2: Low recovery of R-138727 during sample extraction from biological matrices.
Potential Cause Troubleshooting Step Expected Outcome
Instability in blood/plasma samples. Immediately after collection, stabilize the thiol group of R-138727 through derivatization. Common derivatizing agents include 2-bromo-3'-methoxyacetophenone or N-ethyl maleimide.[4][5][6]Prevents the formation of disulfide-linked dimers and other degradation products, leading to higher and more consistent recovery.
Inefficient extraction procedure. Optimize the liquid-liquid extraction or solid-phase extraction protocol. Ensure the pH of the sample is appropriate for the chosen extraction method.Improved recovery of the derivatized, stable metabolite.

Experimental Protocols

Protocol 1: Stabilization of R-138727 in Human Plasma for Bioanalysis

Objective: To prevent the degradation of R-138727 in plasma samples immediately after collection to ensure accurate quantification.

Methodology:

  • Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Immediate Derivatization: Within minutes of collection, add a solution of a derivatizing agent to the whole blood. A commonly used agent is 2-bromo-3'-methoxyacetophenone.[4][6]

  • Plasma Separation: Centrifuge the derivatized blood sample to separate the plasma.

  • Storage: Store the resulting plasma samples at -80°C until analysis.

Visualizations

experimental_workflow Experimental Workflow: R-138727 Stability Analysis cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare R-138727 Stock Solution prep_working Prepare Working Solutions in Experimental Buffer prep_stock->prep_working stress_ph Incubate at Various pH Levels prep_working->stress_ph stress_temp Incubate at Different Temperatures prep_working->stress_temp stress_light Expose to UV/Visible Light prep_working->stress_light stress_ox Introduce Oxidizing Agent prep_working->stress_ox sampling Take Aliquots at Time Points stress_ph->sampling stress_temp->sampling stress_light->sampling stress_ox->sampling analysis Analyze by LC-MS/MS sampling->analysis quantification Quantify Remaining R-138727 analysis->quantification

Caption: Workflow for assessing the stability of R-138727 under various stress conditions.

degradation_pathway Simplified Degradation Pathway of R-138727 R138727 R-138727 (Active Thiol) Oxidation Oxidation (e.g., O2, H2O2) R138727->Oxidation Hydrolysis Hydrolysis (Acidic/Basic Conditions) R138727->Hydrolysis Photodegradation Photodegradation (UV/Vis Light) R138727->Photodegradation DegradationProducts Inactive Degradation Products (e.g., Disulfides, Sulfenic Acids) Oxidation->DegradationProducts Hydrolysis->DegradationProducts Photodegradation->DegradationProducts

References

Minimizing bleeding complications with Prasugrel (Maleic acid) in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Prasugrel (Maleic acid) in in vivo experimental models.

Troubleshooting Guide

This section addresses specific issues that may arise during in vivo experiments with Prasugrel.

Question Possible Causes Troubleshooting Steps
High variability in tail bleeding times between animals in the same treatment group. 1. Inconsistent tail amputation technique (variations in depth and location).2. Fluctuations in animal body temperature; hypothermia can prolong bleeding.[1] 3. Stress-induced physiological changes in the animals.4. Improper drug administration leading to variable absorption.1. Standardize the tail tip amputation procedure. A transverse amputation of the very tip of the tail is recommended.[1]2. Maintain the animal's body temperature, for instance by immersing the tail in saline at 37°C during the assay.[1]3. Allow for an adequate acclimatization period for the animals and handle them gently to minimize stress.4. Ensure consistent oral gavage technique and appropriate vehicle for Prasugrel suspension (e.g., 0.5% sodium carboxymethyl cellulose).
Unexpectedly high mortality rates in Prasugrel-treated animals. 1. Prasugrel dosage is too high for the specific animal model or strain, leading to severe, spontaneous bleeding.2. Pre-existing health conditions in the animals that increase bleeding risk.3. Interaction with other administered compounds.1. Perform a dose-response study to determine the optimal dose that provides the desired antiplatelet effect without causing excessive mortality. Consider starting with lower doses and titrating up.2. Ensure all animals are healthy and free of underlying diseases before starting the experiment. Perform a thorough health check.3. Review all co-administered substances for potential interactions that could potentiate bleeding risk.
Inconsistent or lower-than-expected platelet inhibition in ex vivo platelet aggregation assays. 1. Rapid metabolism of Prasugrel's active metabolite in vivo.2. Variability in the conversion of Prasugrel to its active metabolite among animals.3. Issues with blood collection or processing (e.g., spontaneous platelet activation).4. Problems with the platelet aggregation assay itself (e.g., agonist concentration, instrument settings).1. Standardize the timing of blood collection relative to Prasugrel administration to capture the peak effect.2. While Prasugrel's metabolism is generally less affected by genetic polymorphisms than clopidogrel, some inter-individual variability can still exist.[2] Increase the number of animals per group to account for this.3. Use proper blood collection techniques (e.g., clean venipuncture, appropriate anticoagulant) to minimize platelet activation. Process samples promptly.4. Optimize and validate the platelet aggregation protocol. Ensure consistent agonist concentrations and instrument calibration.
Difficulty in formulating Prasugrel for oral gavage. 1. Prasugrel's poor water solubility.1. Prepare a suspension of crushed Prasugrel tablets in a suitable vehicle like 0.5% sodium carboxymethyl cellulose (CMC-Na) in water or saline.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Prasugrel?

A1: Prasugrel is a prodrug that is metabolized in the liver to its active metabolite. This active metabolite irreversibly binds to the P2Y12 subtype of adenosine diphosphate (ADP) receptors on the surface of platelets.[2][3] By blocking these receptors, Prasugrel prevents ADP-mediated activation of the glycoprotein IIb/IIIa complex, thereby inhibiting platelet activation and aggregation for the lifespan of the platelet.[3]

Q2: What are the key differences between Prasugrel and Clopidogrel in in vivo models?

A2: Prasugrel is a more potent antiplatelet agent than clopidogrel, with a more rapid onset of action.[4][5] This is due to a more efficient conversion to its active metabolite.[4] In animal models, this translates to a greater inhibition of platelet aggregation and a higher risk of bleeding compared to clopidogrel at equivalent doses.[5]

Q3: What are some established in vivo models to assess bleeding complications with Prasugrel?

A3: The most common models are the tail bleeding assay and the liver injury/laceration model. The tail bleeding assay is simpler to perform and allows for the measurement of bleeding time and blood loss volume.[1] The liver injury model provides a more controlled and potentially more clinically relevant assessment of internal hemorrhage.[1][6]

Q4: Are there any known reversal agents for Prasugrel-induced bleeding in in vivo studies?

A4: Currently, there is no specific antidote for Prasugrel.[7] In cases of severe bleeding, platelet transfusion is the primary intervention to restore hemostasis. However, the effectiveness of platelet transfusion may be reduced if administered shortly after a high dose of Prasugrel due to the presence of its active metabolite in circulation.[7]

Q5: What hematological parameters should be monitored in animals treated with Prasugrel?

A5: Key parameters to monitor include platelet count, prothrombin time (PT), and activated partial thromboplastin time (aPTT). While Prasugrel primarily affects platelet function, monitoring these parameters can provide a broader picture of the animal's hemostatic status and help identify any off-target effects.

Quantitative Data from In Vivo Studies

Table 1: Dose-Dependent Effect of Prasugrel on Bleeding Parameters in a Mouse Tail Bleeding Assay

Prasugrel Dose (mg/kg/day)Bleeding Time (min)Bleeding Volume (mL)
Control (Vehicle)~2~0.05
0.15>20Significantly lower than 5 mg/kg group
0.5>20Significantly lower than 5 mg/kg group
1.5>201.06 ± 0.22
5.0>201.06 ± 0.22
Data adapted from a study standardizing the mouse tail bleeding assay. In this study, bleeding time was capped at 20 minutes.[1]

Table 2: Comparative Effects of Prasugrel and Clopidogrel on Bleeding Risk in Clinical Trials

Bleeding OutcomePrasugrelClopidogrelHazard Ratio (95% CI)
TIMI Major Bleeding (non-CABG)2.4%1.8%1.32 (1.03 - 1.68)
Life-Threatening Bleeding1.4%0.9%1.52 (1.08 - 2.13)
Fatal Bleeding0.4%0.1%4.19 (1.58 - 11.11)
Data from the TRITON-TIMI 38 trial comparing Prasugrel (60 mg loading dose, 10 mg daily) with Clopidogrel (300 mg loading dose, 75 mg daily).[5]

Experimental Protocols

Mouse Tail Bleeding Assay

This protocol is adapted from a standardized method for assessing bleeding in mice.[1]

Materials:

  • Anesthetized mice

  • 37°C saline bath

  • Scalpel or sharp razor blade

  • Filter paper

  • Stopwatch

Procedure:

  • Anesthetize the mouse according to your institution's approved protocol.

  • Place the mouse in a position that allows for easy access to the tail.

  • Immerse the distal portion of the tail in a 37°C saline bath for 5 minutes to normalize temperature and blood flow.

  • Gently blot the tail dry.

  • Using a sharp scalpel, make a clean transverse amputation of the distal 3 mm of the tail tip.

  • Immediately immerse the tail back into the 37°C saline and start a stopwatch.

  • Observe for the cessation of bleeding, defined as the absence of blood flow for at least 30 seconds. Record the bleeding time. If bleeding continues for an extended period, a cutoff time (e.g., 20 minutes) should be established to prevent excessive blood loss and animal distress.

  • To measure blood loss, the entire saline bath containing the shed blood can be collected and the hemoglobin concentration can be measured spectrophotometrically.

Mouse Liver Laceration Model

This protocol is based on a model of uncontrolled hemorrhage.[1][6]

Materials:

  • Anesthetized mice

  • Surgical board and restraints

  • Surgical instruments (scissors, forceps)

  • Gauze

  • Pre-weighed absorbent material

Procedure:

  • Anesthetize the mouse and secure it in a supine position on a surgical board.

  • Perform a midline laparotomy to expose the liver.

  • Carefully exteriorize the left lateral lobe of the liver.

  • Create a standardized laceration by, for example, resecting a specific percentage (e.g., 75%) of the distal portion of the lobe.[6]

  • Allow the liver to bleed freely into the peritoneal cavity for a defined period (e.g., 15 minutes).

  • At the end of the bleeding period, collect the shed blood from the peritoneal cavity using pre-weighed absorbent material.

  • The amount of blood loss is determined by the change in weight of the absorbent material.

  • Hemodynamic parameters can be monitored throughout the procedure via arterial catheterization.

Visualizations

Prasugrel_Metabolism_and_Action cluster_0 In the Gut and Liver cluster_1 On the Platelet Surface Prasugrel Prasugrel (Oral) Thiolactone Inactive Thiolactone Intermediate Prasugrel->Thiolactone Hydrolysis by Esterases ActiveMetabolite Active Metabolite (R-138727) Thiolactone->ActiveMetabolite Oxidation by CYP450s (CYP3A4, CYP2B6) P2Y12 P2Y12 Receptor ActiveMetabolite->P2Y12 Irreversibly Binds and Inhibits GPIIbIIIa_inactive Inactive GPIIb/IIIa Complex P2Y12->GPIIbIIIa_inactive Signal Transduction Cascade GPIIbIIIa_active Active GPIIb/IIIa Complex GPIIbIIIa_inactive->GPIIbIIIa_active Activation PlateletAggregation Platelet Aggregation GPIIbIIIa_active->PlateletAggregation Mediates ADP ADP ADP->P2Y12 Activates

Prasugrel's metabolic activation and mechanism of action on platelets.

P2Y12_Signaling_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds and Activates Prasugrel_AM Prasugrel Active Metabolite Prasugrel_AM->P2Y12 Irreversibly Binds and Blocks Gi_protein Gi Protein P2Y12->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates VASP_P Phosphorylated VASP PKA->VASP_P Phosphorylates VASP Platelet_Activation_Inhibition Inhibition of Platelet Activation VASP_P->Platelet_Activation_Inhibition Leads to

The P2Y12 signaling pathway and its inhibition by Prasugrel's active metabolite.

Experimental_Workflow start Start: Hypothesis and Experimental Design animal_prep Animal Acclimatization and Grouping start->animal_prep drug_admin Prasugrel Administration (e.g., Oral Gavage) animal_prep->drug_admin pd_assessment Pharmacodynamic Assessment (e.g., Platelet Aggregation Assay) drug_admin->pd_assessment bleeding_model In Vivo Bleeding Model (Tail Bleeding or Liver Injury) drug_admin->bleeding_model data_collection Data Collection (Bleeding Time, Blood Loss, Hematology) pd_assessment->data_collection bleeding_model->data_collection data_analysis Data Analysis and Interpretation data_collection->data_analysis end Conclusion data_analysis->end

A typical experimental workflow for in vivo assessment of Prasugrel.

References

Validation & Comparative

Reproducibility of Prasugrel (Maleic Acid) Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the methodologies used to assess the antiplatelet effects of Prasugrel (Maleic acid) and explores the factors influencing the variability of its pharmacological effects across different laboratory settings.

Prasugrel, a third-generation thienopyridine, is a potent antiplatelet agent that irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor on platelets. Its active metabolite prevents platelet activation and aggregation, a critical step in the formation of blood clots. While its efficacy in preventing thrombotic events is well-established, the reproducibility of its measured effects can be influenced by various factors, including the choice of assay, experimental protocols, and patient-specific variables. This guide aims to provide a clear comparison of common laboratory methods and highlight key considerations for ensuring consistency in research findings.

Comparison of Platelet Function Assays

The assessment of Prasugrel's antiplatelet effects relies on various in vitro assays that measure platelet aggregation and P2Y12 receptor inhibition. The choice of assay can significantly impact the observed results. Below is a comparison of the most commonly employed methods.

AssayPrincipleAdvantagesPotential for Inter-Lab Variability
Light Transmission Aggregometry (LTA) Measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist (e.g., ADP).Considered the historical "gold standard" for platelet aggregation studies.High variability due to pre-analytical variables (e.g., PRP preparation, platelet count standardization) and operator-dependent factors.
VerifyNow® P2Y12 Assay A point-of-care, whole-blood, turbidimetric-based optical detection system. Fibrinogen-coated microparticles aggregate in proportion to the number of activated GPIIb/IIIa receptors.[1][2]Ease of use, rapid turnaround time, and specificity for P2Y12 receptor-mediated aggregation.[1][2]Lower variability compared to LTA, but results can be affected by low hematocrit, low platelet counts, and the presence of GPIIb/IIIa inhibitors.[3]
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay A flow cytometry-based assay that measures the phosphorylation state of VASP, an intracellular platelet protein regulated by the P2Y12 signaling pathway.Highly specific for the P2Y12 receptor pathway and independent of other platelet receptors.[4] Offers good inter-laboratory reproducibility.[4]Requires a flow cytometer and specialized technical expertise. Variability can arise from differences in gating strategies and data analysis.
Multiplate® Analyzer A whole-blood impedance aggregometry method where platelet aggregation on two pairs of electrodes is measured as an increase in electrical resistance.Uses small whole blood samples, is highly standardized, and has a fast turnaround time.[5]Anticoagulant choice (hirudin vs. citrate) can affect results.[6] Interpretation can be biased by low platelet counts.[6]

Factors Influencing the Variability of Prasugrel's Effects

Beyond the choice of assay, several other factors can contribute to the variability in the measured effects of Prasugrel.

  • Patient-Specific Factors:

    • Pre-treatment Platelet Reactivity: A significant portion of the variability in response to Prasugrel can be explained by the patient's baseline platelet reactivity before treatment.[1]

    • Acute Coronary Syndrome (ACS): The clinical setting of ACS can influence platelet reactivity.[1]

    • Genetic Factors: While Prasugrel was developed to overcome the pharmacokinetic limitations of clopidogrel related to CYP2C19 polymorphisms, some variability in response may still have a genetic basis.[4]

  • Diurnal Variability: Studies have shown that the antiplatelet effect of Prasugrel can exhibit modest diurnal alterations, although it generally provides sufficient platelet inhibition throughout the day.[7] In contrast, ticagrelor has been shown to have greater diurnal variability in platelet aggregation than prasugrel.[3][7]

  • Dosing and Administration: Crushing Prasugrel tablets can lead to faster absorption and a more rapid and potent antiplatelet effect.[8]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for minimizing inter-laboratory variability. Below are summaries of typical protocols for the key assays.

Light Transmission Aggregometry (LTA)
  • Sample Preparation: Collect whole blood in citrate tubes. Centrifuge at a low speed (e.g., 175 g for 10 minutes) to obtain platelet-rich plasma (PRP) and at a high speed (e.g., 2000 g for 10 minutes) to obtain platelet-poor plasma (PPP).[7]

  • Assay Procedure: Adjust the platelet count in the PRP if necessary. Place a cuvette with PRP in the aggregometer and establish a baseline reading. Add an agonist (e.g., 20 µM ADP) to induce aggregation.[7]

  • Data Analysis: Measure the maximum platelet aggregation (MPA) as the percentage change in light transmission relative to PPP.

VerifyNow® P2Y12 Assay
  • Sample Collection: Draw whole blood into a Greiner citrate tube, ensuring it is filled to the proper level.[3]

  • Assay Procedure: The assay is self-contained within a cartridge. The whole blood sample is added to the cartridge, which contains fibrinogen-coated microparticles and ADP as an agonist. Prostaglandin E1 is included to increase specificity for the P2Y12 receptor.[2]

  • Data Analysis: The instrument automatically measures the rate and extent of aggregation and reports the results in P2Y12 Reaction Units (PRU).[2]

VASP Phosphorylation Assay
  • Sample Incubation: Incubate whole blood samples with PGE1 alone or with PGE1 and ADP.[9]

  • Cell Permeabilization and Staining: Permeabilize the platelets and label the phosphorylated VASP with a specific fluorescently-labeled monoclonal antibody.[9]

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer to measure the mean fluorescence intensity (MFI) of the stained platelets.

  • Data Analysis: Calculate the Platelet Reactivity Index (PRI) based on the MFI of the samples incubated with PGE1 alone versus those with PGE1 and ADP.[9]

Multiplate® Analyzer
  • Sample Collection: Collect whole blood in hirudin or citrate tubes.

  • Assay Procedure: Pipette the whole blood sample into the test cell containing an agonist (e.g., ADP). The analyzer measures the change in impedance as platelets aggregate on the electrodes.

  • Data Analysis: The results are reported as the area under the aggregation curve (AUC) in aggregation units (AU*min).

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in Prasugrel's mechanism of action and the workflows for its assessment, the following diagrams are provided.

cluster_0 Prasugrel Metabolism cluster_1 Platelet P2Y12 Signaling Prasugrel Prasugrel (Prodrug) Metabolism Hepatic Metabolism (CYP-dependent) Prasugrel->Metabolism ActiveMetabolite Active Metabolite (R-138727) Metabolism->ActiveMetabolite P2Y12 P2Y12 Receptor ActiveMetabolite->P2Y12 Irreversible Inhibition ADP ADP ADP->P2Y12 GPIIbIIIa GPIIb/IIIa Activation P2Y12->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation cluster_workflow Platelet Function Testing Workflow cluster_assays start Blood Sample Collection (Citrate/Hirudin) LTA LTA (PRP Preparation) start->LTA VerifyNow VerifyNow (Whole Blood) start->VerifyNow VASP VASP (Whole Blood) start->VASP Multiplate Multiplate (Whole Blood) start->Multiplate analysis Data Analysis (% Aggregation, PRU, PRI, AUC) LTA->analysis VerifyNow->analysis VASP->analysis Multiplate->analysis cluster_factors Influencing Factors prasugrel Prasugrel Effect Reproducibility assay Assay Choice (LTA, VerifyNow, etc.) prasugrel->assay protocol Experimental Protocol (e.g., Agonist Concentration) prasugrel->protocol patient Patient Variables (Genetics, Baseline Reactivity) prasugrel->patient diurnal Diurnal Variation prasugrel->diurnal

References

Safety Operating Guide

Proper Disposal of Prasugrel (Maleic Acid) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Prasugrel (Maleic acid), an antiplatelet medication, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.[1] As a potent pharmaceutical compound, improper disposal can pose risks to aquatic ecosystems and human health.[2][3] This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of Prasugrel waste safely.

Regulatory Framework

In the United States, the Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[1][4] Many states also have their own specific regulations that may be more stringent than federal rules.[5] A key federal regulation is the EPA's Subpart P of the Code of Federal Regulations (40 CFR part 266), which provides specific standards for managing hazardous waste pharmaceuticals by healthcare facilities and, by extension, research laboratories.[4][6] It is imperative that all laboratory personnel handling such waste are trained on these regulations and internal procedures.[4]

Hazard Profile of Prasugrel

Prasugrel is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[3][7] It is also recognized as being toxic to aquatic life with long-lasting effects.[2][3] Due to these characteristics, Prasugrel waste may be considered a hazardous waste, necessitating careful handling and disposal.

Hazard ClassificationDescriptionGHS PictogramSource
Acute Toxicity, Oral Category 4: Harmful if swallowed.GHS07 (Exclamation Mark)[3][7]
Specific Target Organ Toxicity (Repeated Exposure) Category 1 or 2: Causes or may cause damage to organs through prolonged or repeated exposure.GHS08 (Health Hazard)[3][7]
Hazardous to the Aquatic Environment, Chronic Category 2: Toxic to aquatic life with long lasting effects.GHS09 (Environment)[3]

Step-by-Step Disposal Procedure

This protocol outlines the essential steps for the compliant disposal of Prasugrel (Maleic acid) from a laboratory setting.

1. Waste Characterization and Segregation:

  • Identify Waste: All materials contaminated with Prasugrel, including pure substance, expired tablets, solutions, contaminated personal protective equipment (PPE), and labware (e.g., vials, pipettes, containers), must be treated as pharmaceutical waste.

  • Hazardous Waste Determination: Based on its toxicity to aquatic life, Prasugrel waste should be managed as hazardous waste.[2][3] Consult your institution's Environmental Health and Safety (EHS) department to confirm its classification according to local and federal regulations.

  • Segregate Waste: Do not mix Prasugrel waste with non-hazardous laboratory trash.[8] Keep it separate from other chemical, biological, or radioactive waste streams unless explicitly permitted by your EHS department.

2. Containerization and Labeling:

  • Select Appropriate Containers: Use designated, leak-proof, and sealable hazardous waste containers. These containers must be compatible with the chemical nature of the waste.

  • Label Containers Clearly: Label the container with the words "Hazardous Waste," the name "Prasugrel (Maleic acid)," and a clear description of the contents (e.g., "Contaminated Labware," "Aqueous Solution"). Include the accumulation start date and the relevant hazard pictograms (Health Hazard, Environment, Exclamation Mark).

3. Safe Handling and Storage:

  • Personal Protective Equipment (PPE): When handling Prasugrel waste, always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2][9]

  • Ventilation: Handle the waste in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[7][10]

  • Satellite Accumulation: Store the waste container at or near the point of generation, in a secure, designated satellite accumulation area.[11] This area should be under the control of laboratory personnel.

  • Prohibited Disposal Methods: Do not dispose of Prasugrel waste by flushing it down the drain or mixing it with regular trash.[2][10] This is a direct violation of environmental regulations and poses a significant risk to aquatic ecosystems.

4. Final Disposal:

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the full hazardous waste container.

  • Licensed Disposal Vendor: The waste will be transported by a licensed hazardous waste hauler to a permitted treatment, storage, and disposal facility (TSDF).[4]

  • Incineration: The most common and recommended disposal method for hazardous pharmaceutical waste is incineration at a permitted facility.[4][12] This process destroys the active pharmaceutical ingredient, preventing its release into the environment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Prasugrel waste in a laboratory setting.

PrasugrelDisposalWorkflow start Prasugrel Waste Generated (e.g., unused chemical, contaminated labware) characterize Characterize Waste: Is it contaminated with Prasugrel? start->characterize non_haz Dispose as Non-Hazardous Lab Waste characterize->non_haz No segregate Segregate as Hazardous Pharmaceutical Waste characterize->segregate Yes containerize Place in a Labeled, Leak-Proof Hazardous Waste Container segregate->containerize prohibited PROHIBITED: - Sink/Sewer Disposal - Regular Trash Disposal segregate->prohibited labeling Label Container: 'Hazardous Waste', Chemical Name, Accumulation Date, Hazard Pictograms containerize->labeling store Store in Secure Satellite Accumulation Area labeling->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Disposal by Licensed Vendor (Typically via Incineration) contact_ehs->disposal

Caption: Workflow for the safe and compliant disposal of Prasugrel waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.